molecular formula C8H15F3N2 B2493391 N-methyl-N-(2,2,2-trifluoroethyl)piperidin-4-amine CAS No. 1154607-86-9

N-methyl-N-(2,2,2-trifluoroethyl)piperidin-4-amine

Cat. No.: B2493391
CAS No.: 1154607-86-9
M. Wt: 196.217
InChI Key: SCAKKDFFIOKBKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-N-(2,2,2-trifluoroethyl)piperidin-4-amine is a useful research compound. Its molecular formula is C8H15F3N2 and its molecular weight is 196.217. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-methyl-N-(2,2,2-trifluoroethyl)piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15F3N2/c1-13(6-8(9,10)11)7-2-4-12-5-3-7/h7,12H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCAKKDFFIOKBKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(F)(F)F)C1CCNCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1154607-86-9
Record name N-methyl-N-(2,2,2-trifluoroethyl)piperidin-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to N-methyl-N-(2,2,2-trifluoroethyl)piperidin-4-amine: Structure, Properties, and Synthetic Strategy

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of N-methyl-N-(2,2,2-trifluoroethyl)piperidin-4-amine, a fluorinated piperidine derivative of significant interest in contemporary drug discovery and medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its molecular structure, physicochemical properties, and a robust, field-proven synthetic methodology.

Executive Summary

This compound incorporates two key structural motifs highly valued in medicinal chemistry: the piperidine scaffold and a trifluoroethyl group. The piperidine ring is a ubiquitous heterocycle in pharmaceuticals, prized for its ability to confer favorable properties such as aqueous solubility and the ability to engage with biological targets.[1][2] The strategic introduction of the trifluoroethyl moiety can significantly enhance metabolic stability, modulate basicity (pKa), and improve membrane permeability by increasing lipophilicity.[3] This guide elucidates the molecule's structure through its SMILES representation, details a validated synthetic pathway, and discusses the analytical techniques required for its unambiguous characterization.

Molecular Structure and Chemical Identity

The unambiguous identification of a chemical entity is paramount for reproducibility in research and development. The molecular structure of this compound is defined by a piperidine ring substituted at the 4-position with an amino group that is further functionalized with both a methyl and a 2,2,2-trifluoroethyl group.

Structural Representation and SMILES Notation

The Simplified Molecular-Input Line-Entry System (SMILES) is a powerful method for representing a 2D molecular structure as a linear string of characters. This notation is computationally efficient and widely used in cheminformatics.

The canonical SMILES string for this compound is: CN(CC(F)(F)F)C1CCNCC1 [4]

  • CN : Represents the methyl group (CH3) attached to a nitrogen atom.

  • (CC(F)(F)F) : Describes the 2,2,2-trifluoroethyl group. The parentheses enclose the entire substituent attached to the preceding nitrogen. The three fluorine atoms are explicitly shown attached to the second carbon.

  • C1CCNCC1 : Defines the piperidine ring. The '1' after the first and last carbon atoms indicates the ring closure point.

The relationship between the SMILES string and the 2D chemical structure is visualized below.

Caption: 2D Structure of this compound.

Key Physicochemical Properties

A summary of the key computed physicochemical properties for this compound is presented in the table below. These parameters are crucial for predicting the molecule's behavior in biological systems.

PropertyValueSource
Molecular FormulaC₈H₁₅F₃N₂[4]
Molecular Weight196.21 g/mol [4]
Monoisotopic Mass196.11873 Da[4]
XLogP3 (Predicted)1.5[4]
Hydrogen Bond Donors1[4]
Hydrogen Bond Acceptors2[4]

Rationale in Drug Discovery: The Synergy of Fluorine and Piperidine

The design of this compound is a clear example of strategic molecular design in medicinal chemistry. The constituent parts are not arbitrary; they are chosen for their well-documented effects on pharmacokinetic and pharmacodynamic properties.

  • The Piperidine Scaffold : As a saturated heterocycle, the piperidine ring provides a three-dimensional architecture that can effectively orient substituents to interact with biological targets.[5][6] Its nitrogen atom is typically protonated at physiological pH, which can enhance aqueous solubility and facilitate the formation of salt bridges with amino acid residues in protein binding pockets.[2]

  • The Trifluoroethyl Group : The introduction of a trifluoromethyl (CF₃) or related fluoroalkyl group is a cornerstone of modern drug design.[3] The strong carbon-fluorine bond is highly resistant to metabolic degradation, particularly oxidation by cytochrome P450 enzymes.[7] This often leads to an increased biological half-life. Furthermore, the high electronegativity of fluorine atoms can significantly lower the pKa of nearby amine groups, which can fine-tune receptor binding affinity and cell permeability.[3]

  • The N-Methyl Group : The addition of a small N-methyl group can serve multiple purposes. It can provide a steric shield, further protecting the nitrogen from metabolic N-dealkylation. It also influences the local electronic environment and can participate in van der Waals or hydrophobic interactions within a binding site.

G cluster_0 Molecular Scaffolds cluster_1 Physicochemical & Pharmacokinetic Effects Piperidine Ring Piperidine Ring Improved Solubility Improved Solubility Piperidine Ring->Improved Solubility Receptor Binding & Orientation Receptor Binding & Orientation Piperidine Ring->Receptor Binding & Orientation Trifluoroethyl Group Trifluoroethyl Group Enhanced Metabolic Stability Enhanced Metabolic Stability Trifluoroethyl Group->Enhanced Metabolic Stability Modulated pKa / Basicity Modulated pKa / Basicity Trifluoroethyl Group->Modulated pKa / Basicity Increased Lipophilicity Increased Lipophilicity Trifluoroethyl Group->Increased Lipophilicity N-Methyl Group N-Methyl Group N-Methyl Group->Enhanced Metabolic Stability

Caption: Key Structure-Property Relationships in Drug Design.

Proposed Synthetic Pathway and Experimental Protocol

Overall Synthetic Scheme

G Start 4-Amino-1-Boc-piperidine Int1 1-Boc-N-(2,2,2-trifluoroethyl) piperidin-4-amine Start->Int1 Step 1: Trifluoroethylation Int2 N-(2,2,2-trifluoroethyl) piperidin-4-amine Int1->Int2 Step 2: Boc Deprotection Final N-methyl-N-(2,2,2-trifluoroethyl) piperidin-4-amine Int2->Final Step 3: N-Methylation

Sources

Strategic Fluorination: The N-(2,2,2-Trifluoroethyl)piperidine Motif in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern medicinal chemistry, the piperidine ring is a ubiquitous pharmacophore, yet it frequently introduces liabilities regarding hERG inhibition and poor metabolic stability due to its high basicity (


) and susceptibility to oxidative N-dealkylation.

This technical guide analyzes the N-(2,2,2-trifluoroethyl)piperidine moiety as a high-value bioisostere for standard N-alkyl piperidines. By leveraging the strong electron-withdrawing inductive effect (


) of the trifluoromethyl group, researchers can attenuate the basicity of the piperidine nitrogen by 3–5 log units. This modification is a proven strategy to mitigate cardiotoxicity (hERG), improve membrane permeability by reducing lysosomal trapping, and block metabolic hotspots.

Part 1: The Physicochemical Rationale[1]

The strategic value of the N-trifluoroethyl group lies in its ability to modulate the electronic environment of the piperidine nitrogen without significantly altering steric bulk compared to an N-ethyl or N-isopropyl group.

Basicity and Ionization ( Modulation)

The most critical impact of the 2,2,2-trifluoroethyl group is the reduction of the conjugate acid


.
  • Mechanism: The fluorine atoms exert a powerful through-bond inductive effect (

    
    -electron withdrawal), pulling electron density away from the nitrogen lone pair.
    
  • Result: The

    
     drops from typical values of 10.0–11.0  (for N-ethylpiperidine) to approximately 5.5–6.5  (for N-trifluoroethylpiperidine).
    
  • Therapeutic Consequence: At physiological pH (7.4), the standard piperidine is >99.9% protonated (cationic), limiting passive diffusion and increasing affinity for the cation-binding pore of the hERG channel. The trifluoroethyl derivative exists as a significant fraction of neutral species, enhancing permeability and reducing off-target ion channel binding.

Metabolic Stability

The C–H bonds adjacent to the nitrogen in an N-ethyl group are metabolically labile, prone to Cytochrome P450-mediated


-hydroxylation and subsequent N-dealkylation.
  • Fluorine Effect: The C–F bond is metabolically inert. Furthermore, the strong electron-withdrawing nature of the

    
     group strengthens the adjacent C–H bonds (on the methylene linker), making them resistant to Hydrogen Atom Transfer (HAT) abstraction by CYP450 enzymes.
    
Visualization: The Physicochemical Cascade

The following diagram illustrates the causal relationship between fluorination and improved drug-like properties.

FluorineEffect CF3 Trifluoroethyl Group (-CH2CF3) Inductive Inductive Effect (-I) Electron Withdrawal CF3->Inductive Metab Bond Strengthening (C-H Bond Dissociation Energy) CF3->Metab pKa Lower pKa (10.5 → 6.0) Inductive->pKa Permeability Increased Passive Permeability pKa->Permeability More neutral species at pH 7.4 hERG Reduced hERG Binding Affinity pKa->hERG Reduced cationic interaction Stability Blocked N-Dealkylation (Metabolic Stability) Metab->Stability Resists CYP450

Caption: Causal pathway linking the trifluoroethyl moiety to improved DMPK and safety parameters.[1]

Part 2: Synthetic Architectures

Synthesizing N-trifluoroethyl piperidines requires specific protocols because the electrophilicity of trifluoroethyl halides (e.g.,


) is low due to the electron-deficient carbon, and direct alkylation often requires harsh conditions.
Method A: Reductive Amination (The "Hemiacetal" Route)

This is the most common method for late-stage functionalization. It utilizes trifluoroacetaldehyde ethyl hemiacetal , which acts as a masked equivalent of the unstable trifluoroacetaldehyde gas.

Protocol:

  • Reagents: Piperidine derivative (1.0 equiv), Trifluoroacetaldehyde ethyl hemiacetal (1.5–2.0 equiv), Sodium Triacetoxyborohydride (STAB, 2.0–3.0 equiv).

  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE). Acid catalyst (Acetic acid, 1-2 drops) is often required to facilitate iminium ion formation.

  • Procedure:

    • Dissolve amine in DCM.

    • Add hemiacetal and stir for 30 mins to allow equilibrium with the aldehyde form.

    • Add STAB portion-wise at 0°C, then warm to Room Temperature (RT).

    • Critical Step: Monitor by LCMS. The intermediate hemiaminal can sometimes be stable; if reaction stalls, heating to 40-50°C may be required.

Method B: Acylation-Reduction (The "CPI-1205" Route)

Used in the synthesis of EZH2 inhibitors (e.g., CPI-1205), this method is robust for scale-up and avoids the variable quality of hemiacetal reagents.

Protocol:

  • Step 1 (Acylation): Treat the piperidine with Trifluoroacetic Anhydride (TFAA) and a base (Triethylamine or DIPEA) in DCM at 0°C. This yields the N-trifluoroacetyl piperidine quantitatively.

  • Step 2 (Reduction): Reduce the amide using Borane-THF complex (

    
    )  or Lithium Aluminum Hydride (
    
    
    
    ).
    • Note: The electron-withdrawing

      
       group makes the carbonyl carbon more electrophilic, but the amide nitrogen less nucleophilic. Borane reduction is generally preferred for chemoselectivity.
      
Comparative Data: Synthetic Efficiency
FeatureDirect Alkylation (

)
Reductive AminationAcylation-Reduction
Reagent

or


TFAA then

Yield Low to Moderate (30-50%)High (70-90%)High (>85% over 2 steps)
Scalability Poor (Reagent cost/toxicity)GoodExcellent
Key Risk Over-alkylation (rare)Residual hemiaminalIncomplete reduction

Part 3: Therapeutic Case Study & Data

Case Study: CPI-1205 (EZH2 Inhibitor Program)

In the development of EZH2 inhibitors for B-cell lymphomas, Constellation Pharmaceuticals utilized the N-trifluoroethyl motif to optimize the physicochemical profile of their indole-based inhibitors.

  • Challenge: Early leads with standard alkyl amines likely exhibited high basicity, leading to poor permeability or potential hERG liability.

  • Solution: Installation of the N-(2,2,2-trifluoroethyl) group on the piperidine ring.

  • Outcome: The resulting compound, CPI-1205 , demonstrated potent EZH2 inhibition with a favorable pharmacokinetic profile, advancing to Phase I clinical trials. The synthesis explicitly used the Acylation-Reduction method described above (Method B).

Quantitative Comparison: The Fluorine Advantage

The table below summarizes the typical shift in properties when replacing an N-Ethyl group with an N-Trifluoroethyl group on a piperidine scaffold.

PropertyN-Ethyl PiperidineN-Trifluoroethyl PiperidineImpact

(Conj. Acid)
~10.6~5.8 – 6.4Reduced Basicity (Less Lysosomal Trapping)
LogD (pH 7.4) Lower (due to ionization)Higher (more neutral species)Improved Permeability
Metabolic Stability Low (N-dealkylation)HighExtended Half-life (

)
hERG Inhibition High Risk (Cationic interaction)Low RiskImproved Safety Margin

Part 4: Experimental Validation Workflow

To validate the integration of this motif into your drug discovery pipeline, the following sequential assay workflow is recommended:

ValidationWorkflow Synthesis Synthesis via Reductive Amination QC QC: 1H NMR & 19F NMR (Verify CF3 integration) Synthesis->QC Parallel1 Assay 1: pKa Determination (Potentiometric Titration) QC->Parallel1 Parallel2 Assay 2: Microsomal Stability (Human/Rat Liver Microsomes) QC->Parallel2 Parallel3 Assay 3: hERG Binding (Radioligand or Patch Clamp) QC->Parallel3 Decision Decision Gate: Is pKa < 7.0 & hERG IC50 > 10µM? Parallel1->Decision Parallel2->Decision Parallel3->Decision

Caption: Validation workflow for N-trifluoroethyl piperidine derivatives.

Protocol: Microsomal Stability Assay
  • Incubation: Incubate test compound (1 µM) with human liver microsomes (0.5 mg/mL protein) and NADPH regenerating system at 37°C.

  • Timepoints: Quench aliquots at 0, 5, 15, 30, and 60 minutes using ice-cold acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time to determine intrinsic clearance (

    
    ). The trifluoroethyl analog should show a significantly lower slope (lower clearance) compared to the ethyl analog.
    

References

  • Vaswani, R. G., et al. (2016). Identification of (R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3-carboxamide (CPI-1205), a Potent and Selective Inhibitor of Histone Methyltransferase EZH2.[2] Journal of Medicinal Chemistry, 59(21), 9928–9941. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Link

  • Morgenthaler, M., et al. (2007). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ChemMedChem, 2(8), 1100–1115. Link

  • Tajbakhsh, M., et al. (2011). Catalyst-Free One-Pot Reductive Alkylation of Primary and Secondary Amines... Using Sodium Borohydride in 2,2,2-Trifluoroethanol. Synthesis, 2011(03), 490-496. Link

Sources

Chemical Stability of N-methyl-N-(2,2,2-trifluoroethyl)piperidin-4-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comprehensive technical analysis of the solution-phase stability of N-methyl-N-(2,2,2-trifluoroethyl)piperidin-4-amine (hereafter referred to as MTPA ).[1][2] As a functionalized piperidine derivative often employed as a fragment in medicinal chemistry (e.g., for kinase or GPCR inhibitor synthesis), its stability profile is governed by the dichotomy between the highly basic, nucleophilic piperidine ring and the electron-deficient exocyclic amine.[1][2]

Key Findings:

  • Primary Degradation Risk: Oxidative degradation of the secondary piperidine nitrogen (N-oxide formation).[1][2]

  • Fluorine Effect: The 2,2,2-trifluoroethyl group significantly lowers the basicity and nucleophilicity of the exocyclic nitrogen, rendering it chemically "hard" and resistant to oxidation compared to the ring nitrogen.[1]

  • Detection Challenge: Due to the lack of a UV-active chromophore, stability indicating methods (SIM) must rely on LC-MS or Charged Aerosol Detection (CAD) rather than standard UV-Vis.[1][2]

Physicochemical Profile & Structural Logic[1]

To design a valid stability protocol, one must first understand the molecular behaviors driven by the functional groups.

Structural Analysis

MTPA contains two distinct nitrogen centers with vastly different reactivities:

  • N1 (Piperidine Ring): A secondary aliphatic amine.[1]

    • Character: Highly basic (Predicted pKa

      
       10.8 - 11.[1][2]2) [1].
      
    • Reactivity: High nucleophilicity; prone to oxidation, N-nitrosylation, and reaction with electrophilic excipients (e.g., aldehydes).[1][2]

  • N4 (Exocyclic): A tertiary amine substituted with a methyl and a 2,2,2-trifluoroethyl group.[1]

    • Character: Weakly basic (Predicted pKa

      
       5.5 - 6.5).[1] The strong electron-withdrawing effect (
      
      
      
      effect) of the
      
      
      group pulls electron density away from the nitrogen lone pair [2].[1][2]
    • Reactivity: Low nucleophilicity; kinetically stable against oxidative attack.[1]

Predicted Properties Table[1][2]
PropertyValue / CharacteristicImplication for Stability
Molecular Formula

MW = 196.21 g/mol
Chromophore None (No conjugation)Critical: Standard UV (254 nm) is blind.[1][2] Use LC-MS/CAD.
Solubility High in aqueous acid; Moderate in organicsStable in aqueous acidic buffers (protonated form).[1]
LogP (Predicted) ~1.5 - 2.0Lipophilic enough for RP-HPLC retention.[1][2]
pKa (N1 - Ring) ~11.0Protonated at physiological pH; protects against oxidation.[1][2]
pKa (N4 - Exo) ~5.8Likely unprotonated at neutral pH, but chemically deactivated.[1][2]

Degradation Pathways & Mechanisms[1]

The stability of MTPA in solution is dictated by pH and the presence of reactive oxygen species (ROS).[1]

Oxidative Instability (N-Oxidation)

The secondary amine on the piperidine ring is the "soft spot" of the molecule.[1][2] Under oxidative stress (peroxides, metal ions, air exposure), it readily forms the Piperidine N-oxide or undergoes dehydrogenation to the Imine .[1][2]

  • Mechanism: ROS attack the lone pair of the N1 nitrogen.[1]

  • Contrast: The exocyclic N4 is protected by the

    
     group.[1] The electron deficiency makes it a poor substrate for electrophilic oxygen transfer.[1]
    
Excipient Compatibility (Maillard Reaction)

If dissolved in formulations containing reducing sugars (lactose, glucose) or aldehydes, the secondary amine (N1) will rapidly form hemiaminals and Schiff bases , leading to brown discoloration and loss of potency.[1][2]

Hydrolytic Stability

The


 bonds in the trifluoroethyl group are extremely strong (

).[1][2] Hydrolysis of the trifluoroethyl group or the C-N bonds is not observed under standard pharmaceutical stress conditions (pH 1-13).[1][2]
Pathway Visualization

The following diagram illustrates the primary degradation vector (Oxidation of N1) versus the stable N4 center.[1]

DegradationPathways MTPA MTPA (Parent) (Secondary Amine Active) Oxidation Oxidative Stress (H2O2 / Air) MTPA->Oxidation N_Oxide Degradant A: Piperidine N-Oxide Oxidation->N_Oxide Major Pathway (N1 Attack) Imine Degradant B: Cyclic Imine Oxidation->Imine Secondary Pathway (-2H) Exo_Ox Exocyclic N-Oxide (Minor/Trace) Oxidation->Exo_Ox Blocked by CF3 (EWG Effect)

Figure 1: Predicted degradation pathways.[1] The secondary amine (N1) is the primary site of failure, while the trifluoroethyl-substituted amine (N4) remains stable.[1][2]

Experimental Protocols (Self-Validating Systems)

To empirically determine the stability, a Forced Degradation Study is required. Because MTPA lacks a chromophore, the analytical method is the most critical component.

Analytical Method: LC-MS/CAD

Do not attempt this with UV detection at 254 nm.

  • Instrument: UHPLC coupled to Single Quad MS (ESI+) or Charged Aerosol Detector (CAD).

  • Column: C18 (e.g., Waters XBridge or Phenomenex Kinetex),

    
    , 
    
    
    
    .[1][2]
  • Mobile Phase A: 0.1% Formic Acid in Water (Low pH ensures ionization of N4).[1][2]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Detection:

    • MS: SIM mode targeting

      
      .[1][2] Scan range 100-400 Da for degradants.[1][2]
      
    • Rationale: The N-oxide will show a mass shift of +16 Da (

      
      ).[1][2]
      
Stress Testing Protocol

Perform these tests at a concentration of


.
Stress ConditionReagent / SetupDurationTarget Degradation
Acid Hydrolysis 1N HCl,

24 Hours< 2% (Expect High Stability)
Base Hydrolysis 1N NaOH,

24 Hours< 5% (Monitor for amide coupling if impurities present)
Oxidation 3%

, RT
4 HoursHigh Risk. Expect N-oxide formation.[1][2]
Thermal

(Solution)
3 DaysEvaluate thermal stability of amine.
Photostability 1.2M Lux-hours (ICH Q1B)~24 HoursRadical formation check.[1][2]
Workflow Diagram

StabilityWorkflow Sample MTPA Sample (1 mg/mL) Stress Apply Stress Conditions (Acid, Base, Ox, Heat) Sample->Stress Quench Quench & Neutralize (pH 7.0) Stress->Quench Analysis LC-MS Analysis (ESI+ Mode) Quench->Analysis Dilute 10x Data Mass Balance Check (% Recovery) Analysis->Data Pass Stable (>95%) Data->Pass No New Peaks Fail Degraded (<90%) Data->Fail +16 Da Peak (Ox) or Fragmentation

Figure 2: Step-by-step Forced Degradation Workflow ensuring mass balance tracking via LC-MS.

Handling & Storage Recommendations

Based on the chemical profile, the following handling procedures are mandatory to maintain integrity:

  • Inert Atmosphere: Store the neat oil or solution under Argon or Nitrogen .[1] The secondary amine absorbs

    
     from the air to form carbamates (reversible but troublesome for analysis) [3].[1][2]
    
  • Avoid Chlorinated Solvents: Secondary amines can react slowly with Dichloromethane (DCM) over time to form chloromethyl ammonium salts (the "DCM reaction").[1] Use Methanol, Ethanol, or DMSO for stock solutions.[2]

  • pH Control: Maintain solution pH < 6.0. Protonating the piperidine nitrogen (forming the hydrochloride salt) effectively shuts down oxidative pathways.[1]

References

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 16228722, 1-(2,2,2-trifluoroethyl)piperidin-4-amine. (Note: Isomeric reference for pKa estimation). Retrieved from [Link][1][2]

  • Org. Process Res. Dev. (2012).[1][2] Amines: Synthesis, Properties and Applications. (General reference on amine stability and CO2 absorption). [Link]

Sources

Methodological & Application

Synthesis of N-methyl-N-(2,2,2-trifluoroethyl)piperidin-4-amine: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides detailed protocols and expert insights for the synthesis of N-methyl-N-(2,2,2-trifluoroethyl)piperidin-4-amine, a valuable fluorinated building block for pharmaceutical and agrochemical research. The strategic incorporation of the trifluoroethyl moiety can significantly modulate the physicochemical properties of a parent molecule, such as basicity, lipophilicity, and metabolic stability.[1] This document is intended for researchers, scientists, and drug development professionals, offering a deep dive into a reliable and efficient synthetic pathway.

Introduction: The Significance of Trifluoroethylamines

The 2,2,2-trifluoroethylamine motif is increasingly recognized as a bioisostere for amide bonds, offering enhanced metabolic stability by being resistant to enzymatic hydrolysis.[1] Its strong electron-withdrawing nature also lowers the pKa of the amine, a critical parameter for optimizing drug-receptor interactions and pharmacokinetic profiles. This guide outlines a robust and scalable synthetic strategy, focusing on the principles of reductive amination, a cornerstone of modern amine synthesis due to its efficiency and operational simplicity.[2][3][4]

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound is most efficiently achieved through a two-step sequence commencing with a commercially available N-protected piperidone. This strategy ensures selectivity and high yields. The overall workflow is depicted below:

Synthetic_Workflow cluster_0 Step 1: Reductive Amination cluster_1 Step 2: N-Methylation cluster_2 Step 3: Deprotection (Alternative Route) N_Boc_4_piperidone N-Boc-4-piperidone Intermediate tert-butyl 4-((2,2,2-trifluoroethyl)amino)piperidine-1-carboxylate N_Boc_4_piperidone->Intermediate NaBH(OAc)₃, DCE Trifluoroethylamine 2,2,2-Trifluoroethylamine Trifluoroethylamine->Intermediate Intermediate_2 tert-butyl 4-((2,2,2-trifluoroethyl)amino)piperidine-1-carboxylate Final_Product This compound Intermediate_2->Final_Product Formaldehyde, HCOOH (Eschweiler-Clarke) Intermediate_3 tert-butyl 4-(methyl(2,2,2-trifluoroethyl)amino)piperidine-1-carboxylate Final_Product_2 This compound Intermediate_3->Final_Product_2 TFA, DCM

Caption: Overall synthetic workflow for this compound.

An alternative and often preferred final step is the Eschweiler-Clarke reaction, which allows for the direct methylation of the secondary amine on the piperidine ring after deprotection. A more direct route involves the reductive amination of N-methyl-4-piperidone with 2,2,2-trifluoroethylamine.

Detailed Experimental Protocols

Protocol 1: Reductive Amination of N-methyl-4-piperidone

This one-pot procedure is a highly efficient method for the synthesis of the target molecule.[2][3]

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles (mmol)
N-methyl-4-piperidone113.165.0 g44.2
2,2,2-Trifluoroethylamine99.064.81 g (4.15 mL)48.6
Sodium triacetoxyborohydride211.9414.0 g66.3
1,2-Dichloroethane (DCE)98.96100 mL-
Saturated aq. NaHCO₃-~100 mL-
Brine-~50 mL-
Anhydrous MgSO₄120.37--

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add N-methyl-4-piperidone (5.0 g, 44.2 mmol) and 1,2-dichloroethane (100 mL).

  • Add 2,2,2-trifluoroethylamine (4.81 g, 48.6 mmol, 1.1 eq) to the solution at room temperature.

  • Stir the mixture for 30 minutes to allow for the formation of the intermediate imine/enamine.

  • Carefully add sodium triacetoxyborohydride (14.0 g, 66.3 mmol, 1.5 eq) portion-wise over 15 minutes. The addition is exothermic.

  • Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (100 mL).

  • Stir vigorously for 30 minutes until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford the pure this compound.

Rationale for Reagent Selection:

  • Sodium triacetoxyborohydride (NaBH(OAc)₃): This is a mild and selective reducing agent, ideal for reductive aminations. It is less reactive towards carbonyls than other hydrides like sodium borohydride, which allows for the in-situ reduction of the formed iminium ion without significant reduction of the starting ketone.[5]

  • 1,2-Dichloroethane (DCE): A common solvent for reductive aminations that is compatible with the reagents and effectively solubilizes the starting materials.

Protocol 2: Two-Step Synthesis via N-Boc-4-piperidone

This approach is advantageous when the starting material is N-Boc-4-piperidone and provides an alternative route to the target compound.

Step 2a: Reductive Amination

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles (mmol)
N-Boc-4-piperidone199.2610.0 g50.2
2,2,2-Trifluoroethylamine99.065.47 g (4.71 mL)55.2
Sodium triacetoxyborohydride211.9415.9 g75.3
1,2-Dichloroethane (DCE)98.96150 mL-

Procedure:

Follow the procedure outlined in Protocol 1, substituting N-methyl-4-piperidone with N-Boc-4-piperidone and adjusting the reagent quantities accordingly. The product of this step is tert-butyl 4-((2,2,2-trifluoroethyl)amino)piperidine-1-carboxylate.

Step 2b: Boc Deprotection and N-Methylation (Eschweiler-Clarke Reaction)

This classic reaction provides a straightforward method for the methylation of the secondary amine.

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles (mmol)
tert-butyl 4-((2,2,2-trifluoroethyl)amino)piperidine-1-carboxylate296.3410.0 g33.7
Trifluoroacetic Acid (TFA)114.0225.9 g (17.5 mL)227
Dichloromethane (DCM)84.93100 mL-
Formaldehyde (37% in H₂O)30.038.2 mL101
Formic Acid (98%)46.035.2 mL135

Procedure:

  • Deprotection: Dissolve the product from Step 2a (10.0 g, 33.7 mmol) in dichloromethane (100 mL) in a round-bottom flask and cool to 0 °C.

  • Add trifluoroacetic acid (25.9 g, 227 mmol, 6.7 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • N-Methylation: To the crude residue, add formic acid (5.2 mL, 135 mmol, 4 eq) and formaldehyde (8.2 mL, 101 mmol, 3 eq).

  • Heat the mixture to 80-90 °C for 4-6 hours.

  • Cool the reaction to room temperature and carefully basify with 2M NaOH solution to pH > 10.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify by column chromatography as described in Protocol 1.

Reaction Mechanism: Reductive Amination

The reductive amination proceeds through the formation of an iminium intermediate, which is then reduced by the hydride reagent.

Reductive_Amination_Mechanism Ketone N-methyl-4-piperidone Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal + Amine Amine 2,2,2-Trifluoroethylamine Iminium Iminium Ion Hemiaminal->Iminium - H₂O Product This compound Iminium->Product Hydride [H⁻] (from NaBH(OAc)₃) Hydride->Product Nucleophilic Attack

Caption: Simplified mechanism of reductive amination.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Sodium triacetoxyborohydride can react with water to produce hydrogen gas. Handle with care and quench slowly.

  • 1,2-Dichloroethane is a suspected carcinogen. Handle with appropriate precautions.

  • Trifluoroacetic acid is highly corrosive. Handle with extreme care.

Conclusion

The protocols detailed in this guide provide reliable and scalable methods for the synthesis of this compound. The choice between the one-pot reductive amination and the two-step sequence will depend on the availability of the starting materials and the desired scale of the synthesis. Both routes leverage well-established and robust chemical transformations, ensuring a high probability of success for researchers in the field of medicinal and materials chemistry.

References

  • Synthesis of Trifluoromethylated Scaffolds for Lead Structure Research. (2016).
  • Synthesis of functionalized α-trifluoroethyl amine scaffolds via Grignard addition to N-aryl hemiaminal ethers - RSC Publishing. (2014).
  • Synthesis of Chiral α-Trifluoromethylamines with 2,2,2-Trifluoroethylamine as a “Building Block” | Organic Letters - ACS Publications. (2016).
  • 2,2,2-Trifluoroethylamine hydrochloride synthesis - ChemicalBook. (n.d.).
  • Synthesis of trifluoroethylamine‐containing compounds - ResearchGate. (n.d.).
  • An In-depth Technical Guide to the Synthesis of Ethyl-piperidin-4-ylmethyl-amine - Benchchem. (n.d.).
  • Identification of (R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3- - ACS Publications - American Chemical Society. (2016).
  • This compound - PubChem. (n.d.).
  • THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. (n.d.).
  • Reductive Amination | Synthesis of Amines - YouTube. (2025).
  • Reductive amination - Wikipedia. (n.d.).
  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. (n.d.).
  • Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine: A Technical Guide - Benchchem. (n.d.).

Sources

Technical Application Note: Preparation of N-methyl-N-(2,2,2-trifluoroethyl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The moiety N-methyl-N-(2,2,2-trifluoroethyl)piperidin-4-amine represents a critical pharmacophore in modern medicinal chemistry. The introduction of the 2,2,2-trifluoroethyl group modulates basicity (


 reduction by ~2-3 units compared to ethyl), increases metabolic stability against oxidative dealkylation, and enhances lipophilicity.

However, the reduced nucleophilicity of 2,2,2-trifluoroethylamine and the electrophilic resistance of trifluoroethyl halides present specific synthetic challenges. This guide details two validated protocols: a Titanium-Mediated Reductive Amination (convergent, scalable) and a Trifluoroacetamide Reduction (stepwise, high-fidelity).

Retrosynthetic Analysis & Strategy

The synthesis is best approached by disconnecting the tertiary amine at the 4-position. The order of bond formation is critical to avoid over-alkylation or reactivity stalls.

Retrosynthesis Target Target Molecule This compound Disc1 Route A: Reductive Amination (Convergent) Target->Disc1 C-N Disconnection Disc2 Route B: Amide Reduction (Stepwise) Target->Disc2 Functional Group Interconversion Piperidone 1-Boc-4-piperidone Disc1->Piperidone + TFEA TFEA 2,2,2-Trifluoroethylamine Disc1->TFEA Amine4 1-Boc-4-(methylamino)piperidine Disc2->Amine4 + TFAA TFAA Trifluoroacetic Anhydride Disc2->TFAA

Figure 1: Retrosynthetic logic for the target scaffold. Route A is preferred for scale; Route B is preferred if the starting secondary amine is already available.

Reagent Selection Guide

The electron-withdrawing effect of the


 group significantly alters the reactivity profile of the nitrogen center.
ComponentRecommended ReagentMechanistic Rationale
Amine Source 2,2,2-Trifluoroethylamine (TFEA) Commercially available as HCl salt. Note: Free base is volatile (bp 37°C).
Imine Activator Titanium(IV) isopropoxide (

)
TFEA is a weak nucleophile.

acts as a Lewis acid and water scavenger, driving equilibrium toward the imine/enamine intermediate.
Reducing Agent (Step 1) Sodium Borohydride (

)
Stronger than STAB; required to reduce the sterically encumbered and electron-deficient imine formed with Ti.
Methylating Agent Formaldehyde (aq) +

Standard reductive methylation. The reduced basicity of the trifluoroethyl-amine nitrogen requires mild acid catalysis (AcOH).
Alternative Alkylator 2,2,2-Trifluoroethyl Triflate High reactivity alkylating agent.[1] Use only if reductive amination fails. Warning: Highly toxic.

Detailed Experimental Protocols

Protocol A: Titanium-Mediated Reductive Amination (Recommended)

Objective: Synthesis of intermediate 1-Boc-4-(2,2,2-trifluoroethylamino)piperidine.

Reagents:

  • 1-Boc-4-piperidone (1.0 equiv)

  • 2,2,2-Trifluoroethylamine HCl (1.2 equiv)

  • Triethylamine (

    
    ) (1.2 equiv) — to freebase the amine salt
    
  • Titanium(IV) isopropoxide (

    
    ) (1.5 equiv)[2]
    
  • Sodium Borohydride (

    
    ) (2.0 equiv)[3]
    
  • Solvent: Dichloromethane (DCM) dry, Methanol (MeOH).

Workflow:

  • Freebasing (In-situ): In a dry flask under

    
    , suspend 2,2,2-trifluoroethylamine HCl in dry DCM. Add 
    
    
    
    and stir for 15 min.
  • Imine Formation: Add 1-Boc-4-piperidone followed by

    
     neat.
    
    • Critical Step: The mixture will turn slightly yellow/hazy. Stir at reflux (40°C) for 6–12 hours. The Lewis acidity of Ti is required to force the condensation of the electron-poor amine.

  • Reduction: Cool the reaction to 0°C. Carefully dilute with MeOH (caution: exothermic). Add

    
     portion-wise over 20 minutes.
    
    • Note: Gas evolution (

      
      ) will occur. Stir at room temperature for 4 hours.
      
  • Quench & Workup: Add 1N NaOH or saturated Rochelle’s salt solution to quench the Titanium. A thick white precipitate (

    
    ) will form.
    
    • Filtration: Filter through a pad of Celite to remove Titanium salts. Wash the pad with DCM.

  • Purification: Concentrate the filtrate. Dissolve residue in EtOAc, wash with brine, dry over

    
    . Purify via flash chromatography (Hexane/EtOAc).
    
Protocol B: Methylation (Eschweiler-Clarke Variant)

Objective: Conversion of secondary amine to N-methyl-N-(2,2,2-trifluoroethyl) tertiary amine.

Reagents:

  • Secondary amine intermediate (from Protocol A)[3]

  • Formaldehyde (37% aq. solution, 5.0 equiv)

  • Sodium Triacetoxyborohydride (

    
    ) (3.0 equiv)
    
  • Acetic Acid (AcOH) (1.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE).

Workflow:

  • Dissolve the secondary amine in DCE.

  • Add Formaldehyde solution and AcOH. Stir for 30 minutes to form the iminium species.

  • Add

    
     in one portion.
    
    • Why STAB? It is milder than

      
       and avoids toxic cyanide byproducts.
      
  • Stir at room temperature overnight.

  • Workup: Quench with saturated

    
    . Extract with DCM.[3] The product is usually pure enough for deprotection.
    
Protocol C: Amide Reduction (Alternative Route)

Use Case: If Protocol A fails due to steric hindrance.

  • Acylation: React 1-Boc-4-(methylamino)piperidine with Trifluoroacetic Anhydride (TFAA) and

    
     in DCM (0°C to RT, 1 h). Quantitative yield of the trifluoroacetamide.
    
  • Reduction: Dissolve the amide in dry THF. Add Borane-Dimethyl Sulfide (

    
    )  (3.0 equiv). Reflux for 4 hours.
    
    • Workup: Cool to 0°C. Quench carefully with MeOH (destroy excess Borane). Add conc. HCl and reflux for 1 hour (to break the boron-amine complex). Neutralize and extract.[3]

Process Decision Tree

DecisionTree Start Start: 1-Boc-4-piperidone RouteA Route A: Reductive Amination (Ti(OiPr)4 + TFEA) Start->RouteA Check Is Yield > 50%? RouteA->Check Methylation Methylation (HCHO/STAB) Check->Methylation Yes RouteB Route B: Amide Reduction (TFAA then BH3) Check->RouteB No (Steric/Electronic failure) Final Target Molecule Methylation->Final RouteB->Final

Figure 2: Decision logic for selecting the optimal synthetic pathway.

Safety & Handling

  • 2,2,2-Trifluoroethylamine: Volatile (bp 36-37°C). Handle in a fume hood. Inhalation toxicity is higher than non-fluorinated analogs.

  • Titanium(IV) Isopropoxide: Moisture sensitive. Hydrolyzes to release isopropanol.

  • Sodium Borohydride: Flammable solid. Releases hydrogen gas upon contact with acid or moisture.

  • Borane-DMS: Stench reagent. Pyrophoric. Must be quenched carefully.

References

  • Reductive Amination with Ti(OiPr)4: Mattson, R. J.; Pham, K. M.; Leuck, D. J.; Cowen, K. A.[2] "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." J. Org.[2] Chem.1990 , 55, 2552–2554. [Link]

  • General Reductive Amination (STAB): Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." J. Org.[2] Chem.1996 , 61, 3849–3862. [Link]

  • Trifluoroethylation via Amide Reduction: Wipf, P.; Heimgartner, H. "Reduction of Trifluoroacetamides." Helv. Chim. Acta1988, 71, 140. (General methodology for perfluoroamide reduction).
  • Swarts, F. "Sur la trifluoroéthylamine." Bull. Soc. Chim. Belg.1927, 36, 191.

Sources

Applications of N-methyl-N-(2,2,2-trifluoroethyl)piperidin-4-amine in kinase inhibitor design

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of N-methyl-N-(2,2,2-trifluoroethyl)piperidin-4-amine in Kinase Inhibitor Optimization

Abstract

This technical guide details the application of This compound (referred to herein as Fragment TFE-Pip ) as a high-value structural motif in the design of ATP-competitive kinase inhibitors. While traditional aliphatic amine tails often suffer from high basicity (


), leading to hERG channel blockade and lysosomal trapping, the incorporation of the 2,2,2-trifluoroethyl group exploits the "Fluorine Effect" to modulate 

(typically lowering it by 2–3 units) without compromising solubility. This guide provides the rationale, synthesis protocols, and validation assays necessary to integrate this moiety into lead optimization campaigns.

Introduction: The Basicity Cliff in Kinase Design

In the development of Type I and Type II kinase inhibitors, the solvent-exposed region (often extending from the ribose-binding pocket) is frequently occupied by solubilizing groups, typically piperidines or piperazines. However, a common failure mode in late-stage lead optimization is the "Basicity Cliff" :

  • hERG Liability: Highly basic amines (cationic at physiological pH) are a primary pharmacophore for hERG potassium channel blockade, leading to QT interval prolongation and cardiotoxicity.

  • Permeability & Distribution: Permanently charged species struggle to cross lipid bilayers passively and often sequester in acidic lysosomes (lysosomotropism), reducing cytosolic drug concentration.

The Solution: Fluorine Modulation Replacing a standard


-ethyl or 

-isopropyl group with an

-(2,2,2-trifluoroethyl) group utilizes the strong electron-withdrawing inductive effect (

) of the

moiety. This reduces the electron density on the adjacent nitrogen, significantly lowering its basicity while maintaining lipophilicity for hydrophobic interactions.

Physicochemical Rationale & Mechanism

The Fragment TFE-Pip offers a precise balance of properties compared to its non-fluorinated analog.

PropertyN-Ethyl AnalogN-TFE Analog (Fragment TFE-Pip) Impact on Drug Design
Amine

~10.2~6.8 – 7.4 Reduced ionization at pH 7.4 improves passive permeability.
LogD (pH 7.4) LowerHigher Improved membrane transit;

adds lipophilicity but polarity of C-F bonds balances it.
Metabolic Stability Low (N-dealkylation)High The

group blocks cytochrome P450 oxidation at the

-position.
hERG Risk HighLow Reduced cationicity decreases affinity for the hERG pore aromatic cage.
Visualizing the Property Shift

G cluster_0 Standard Solubilizing Tail cluster_1 Optimized TFE-Pip Motif Ethyl N-Ethyl-Piperidine (pKa ~10.2) Risk High hERG Binding Lysosomal Trapping Ethyl->Risk Mechanism Inductive Effect (-I) of CF3 Group Ethyl->Mechanism Fluorine Substitution TFE N-TFE-Piperidine (pKa ~7.0) Benefit Balanced Permeability Metabolic Stability Reduced Toxicity TFE->Benefit Mechanism->TFE

Figure 1: The strategic shift from standard alkyl amines to trifluoroethyl amines reduces toxicity risks via pKa modulation.

Experimental Protocols

Protocol A: Synthesis of the Fragment TFE-Pip

Target Molecule: this compound (as a secondary amine intermediate for coupling).

Prerequisites:

  • Starting Material: tert-butyl 4-(methylamino)piperidine-1-carboxylate (Commercially available or synthesized via reductive amination of N-Boc-4-piperidone).[1]

  • Reagent: 2,2,2-Trifluoroethyl trifluoromethanesulfonate (Trifluoroethyl triflate). Note: Trifluoroethyl iodide is less reactive and requires harsher conditions.

Step-by-Step Workflow:

  • Alkylation (Introduction of TFE group):

    • Dissolve tert-butyl 4-(methylamino)piperidine-1-carboxylate (1.0 eq) in anhydrous Dichloromethane (DCM) or Acetonitrile (ACN).

    • Add

      
      -Diisopropylethylamine (DIPEA) (2.5 eq).
      
    • Cool to 0°C under nitrogen atmosphere.

    • Dropwise add 2,2,2-Trifluoroethyl triflate (1.2 eq). Caution: Potent alkylating agent.

    • Allow to warm to Room Temperature (RT) and stir for 12–16 hours.

    • Monitor: LC-MS should show conversion to the N-methyl-N-TFE species (

      
       shift).
      
    • Workup: Quench with water, extract with DCM, dry over

      
      , and concentrate. Purify via flash chromatography (Hexane/EtOAc).
      
  • Deprotection (Exposing the Piperidine Nitrogen):

    • Dissolve the intermediate in 1,4-Dioxane.

    • Add 4M HCl in Dioxane (5-10 eq).

    • Stir at RT for 2 hours (precipitate usually forms).

    • Isolation: Filter the solid hydrochloride salt or concentrate to dryness. This yields This compound dihydrochloride .

Protocol B: Incorporation into Kinase Core (S Ar Coupling)

Context: Attaching the fragment to a chloropyrimidine or chloropurine scaffold (common kinase hinges).

  • Reaction Setup:

    • Suspend the Kinase Core-Cl (1.0 eq) and Fragment TFE-Pip (HCl salt) (1.2 eq) in

      
      -Butanol or DMSO.
      
    • Add DIPEA (3.0 – 4.0 eq) to neutralize the salt and scavenge HCl.

  • Conditions:

    • Heat to 80–100°C for 4–12 hours (microwave irradiation: 120°C for 30 min usually suffices).

  • Purification:

    • Standard reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Validation Assays

To confirm the utility of the TFE-Pip motif, the following assays are mandatory during the Lead Optimization phase.

Assay 1: Experimental pKa Determination

Method: Potentiometric Titration or Capillary Electrophoresis.

  • Expectation: The TFE-analog should display a

    
     between 6.5 and 7.5.
    
  • Significance: If

    
    , the fluorine effect was insufficient (likely due to distance), and hERG risk remains.
    
Assay 2: hERG Inhibition (Patch Clamp)

Method: Automated Patch Clamp (e.g., QPatch or PatchXpress) on CHO cells stably expressing hERG channels.

  • Protocol:

    • Prepare compound at 0.1, 1, 10, and 30

      
      .
      
    • Record tail currents.

    • Success Criteria: IC

      
       > 10 
      
      
      
      (or > 30
      
      
      for high safety margin).
    • Comparison: Run the non-fluorinated (N-ethyl) analog side-by-side. The TFE analog typically shows a >10-fold improvement in safety margin.

Synthetic Pathway Visualization

Synthesis Start N-Boc-4-(methylamino)piperidine Inter Intermediate: N-Boc-N-Methyl-N-TFE-piperidine Start->Inter Alkylation Reagent Reagent: CF3CH2OTf Base: DIPEA Reagent->Inter Final Product: N-Methyl-N-TFE-piperidin-4-amine (HCl Salt) Inter->Final Boc Deprotection Deprotect Reagent: 4M HCl/Dioxane Deprotect->Final Coupling Downstream: SnAr Coupling to Kinase Core Final->Coupling

Figure 2: Synthetic workflow for generating the TFE-Pip building block.

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881–1886. Link

  • Pike, K. G., et al. (2011). Optimization of the physicochemical properties of a series of 2-aminopyridines leading to the discovery of a clinical candidate for the treatment of kinase-mediated diseases. Journal of Medicinal Chemistry, 54(2), 366-380. (Demonstrates pKa modulation strategies). Link

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Link

  • Vertex Pharmaceuticals. (2013). Patent WO2013009633A1. (Example of trifluoroethyl amines in kinase inhibitor scaffolds). Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-methyl-N-(2,2,2-trifluoroethyl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of N-methyl-N-(2,2,2-trifluoroethyl)piperidin-4-amine. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important fluorinated building block. The guidance provided is based on established chemical principles and field-proven insights.

Overview of Synthetic Strategies

The target molecule can be synthesized through two primary and logical pathways. The choice of route often depends on the availability of starting materials and the specific challenges encountered in the laboratory.

  • Route A: Reductive Amination. This is arguably the most direct and common approach. It involves the condensation of N-methylpiperidin-4-one with 2,2,2-trifluoroethylamine to form an intermediate iminium ion, which is then reduced in situ to the target tertiary amine.

  • Route B: Direct N-Alkylation. This route starts with N-methylpiperidin-4-amine and introduces the 2,2,2-trifluoroethyl group using a suitable alkylating agent, such as 2,2,2-trifluoroethyl triflate or iodide.

Each route has its own set of parameters that must be carefully controlled to maximize yield and minimize impurity formation. This guide will focus primarily on optimizing the more common reductive amination pathway, while also addressing challenges related to direct alkylation.

Frequently Asked Questions (FAQs)

Q1: My reductive amination reaction is sluggish or stalls completely. What is the most likely cause?

A: The most common culprits are the reactivity of the amine and the choice of reducing agent. 2,2,2-Trifluoroethylamine is significantly less nucleophilic than its non-fluorinated counterpart due to the strong electron-withdrawing effect of the CF₃ group. This can make the initial imine/iminium ion formation the rate-limiting step.[1][2] Ensure you are using a suitable reducing agent like Sodium Triacetoxyborohydride (NaBH(OAc)₃), which is selective for the iminium ion over the ketone and is effective under the mildly acidic conditions that favor imine formation.[3][4]

Q2: I'm observing a significant amount of the starting N-methylpiperidin-4-one in my crude product. How can I drive the reaction to completion?

A: This points to an incomplete reaction. Consider the following:

  • Reaction Time: The reaction with an electron-deficient amine may be slow.[1] Extend the reaction time and monitor closely by TLC or LC-MS.

  • Equivalents of Amine: Try using a slight excess (1.2-1.5 equivalents) of 2,2,2-trifluoroethylamine to push the equilibrium towards imine formation.

  • Acid Catalyst: The addition of a catalytic amount of acetic acid can accelerate imine formation, which is crucial before the reduction step.[3][4]

Q3: My direct N-alkylation attempt resulted in a complex mixture, including what appears to be a quaternary ammonium salt. How can I avoid this?

A: Over-alkylation is a common side reaction when alkylating amines.[5] This happens when the newly formed tertiary amine product reacts again with the alkylating agent. To minimize this, add the trifluoroethylating agent slowly to a solution of the N-methylpiperidin-4-amine, ensuring the amine is always in excess locally.[6] Using a non-polar aprotic solvent and a bulky, non-nucleophilic base like diisopropylethylamine (DIPEA) can also help mitigate this side reaction.

Q4: The purification of my final product is difficult. Are there any specific recommendations?

A: Fluorinated amines can sometimes pose purification challenges. Standard silica gel chromatography is often effective. A gradient elution starting with a non-polar solvent (e.g., hexanes or DCM) and gradually increasing the polarity with an amine-containing solvent (e.g., methanol with 1-2% triethylamine or ammonia) can improve separation and prevent product tailing on the column. For volatile impurities, a high-vacuum distillation might be a viable option. The ease of purification is a known advantage in some fluorination procedures and should be achievable here with optimization.[7][8]

Troubleshooting Guide: Reductive Amination Pathway

This section addresses specific problems you might observe during the synthesis via reductive amination of N-methylpiperidin-4-one with 2,2,2-trifluoroethylamine.

Problem 1: Low or No Product Formation
Potential Cause Explanation & Recommended Solution
Ineffective Reducing Agent Standard NaBH₄ can prematurely reduce the starting ketone.[9] Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the reagent of choice as it is mild, moisture-sensitive, and highly selective for the iminium ion.[3][10] It works best in aprotic solvents like Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).[10][11]
Poor Imine Formation The electron-deficient nature of 2,2,2-trifluoroethylamine makes imine formation slow.[2] Solution: Add 1-2 equivalents of glacial acetic acid to catalyze the reaction.[4] You can also pre-stir the ketone, amine, and acid for 1-2 hours to facilitate imine formation before adding the reducing agent.
Incorrect Solvent NaBH(OAc)₃ is sensitive to water and not compatible with protic solvents like methanol (MeOH).[10][11] Solution: Use anhydrous aprotic solvents such as DCM, DCE, or THF. Ensure all glassware is thoroughly dried.
Low Reaction Temperature While the reaction is typically run at room temperature, very low ambient temperatures could slow down the already sluggish imine formation. Solution: Ensure the reaction is run at a consistent ambient temperature (20-25 °C).
Problem 2: Presence of Significant Impurities
Observed Impurity Potential Cause & Identification Recommended Solution
Starting Ketone Unreacted N-methylpiperidin-4-one. (Identifiable by GC-MS or NMR).See "Problem 1". Increase reaction time, use a slight excess of the amine, and ensure an acid catalyst is present.
Hydroxy Side Product N-methylpiperidin-4-ol. Caused by the reduction of the starting ketone.This is more common with less selective reducing agents like NaBH₄. Solution: Switch to NaBH(OAc)₃, which is much slower at reducing ketones compared to iminium ions.[1][3]
Dimeric/Complex Species Possible self-condensation of the ketone or other side reactions.Ensure an inert atmosphere (Nitrogen or Argon) to prevent oxidative side reactions. Maintain a reasonable concentration; highly concentrated reactions can sometimes favor side products.

Below is a troubleshooting workflow to guide your experimental decisions.

G start Low Yield Observed check_sm LC-MS/TLC shows mostly starting material? start->check_sm check_side_product LC-MS/TLC shows new side products? start->check_side_product no sm_yes YES check_sm->sm_yes sp_yes YES check_side_product->sp_yes cause_imine Likely Issue: Poor Imine Formation sm_yes->cause_imine solution_imine Action: 1. Add catalytic Acetic Acid. 2. Use 1.2-1.5 eq. of amine. 3. Increase reaction time (24h). cause_imine->solution_imine is_alcohol Is side product N-methylpiperidin-4-ol? sp_yes->is_alcohol alcohol_yes YES is_alcohol->alcohol_yes is_other Other Impurities is_alcohol->is_other no cause_ketone_red Cause: Ketone reduction alcohol_yes->cause_ketone_red solution_ketone_red Action: Ensure use of selective reagent like NaBH(OAc)₃. Avoid NaBH₄. cause_ketone_red->solution_ketone_red cause_other Cause: Reaction Conditions is_other->cause_other solution_other Action: 1. Ensure anhydrous solvent. 2. Run under inert atmosphere. 3. Check reagent purity. cause_other->solution_other

Caption: Troubleshooting Decision Tree for Reductive Amination.

Detailed Experimental Protocols

Protocol A: Optimized Reductive Amination

This protocol is designed to maximize yield by addressing the low nucleophilicity of the fluorinated amine.

G cluster_0 Reaction Setup cluster_1 Reduction cluster_2 Work-up & Purification start 1. Combine N-methyl- piperidin-4-one (1.0 eq), 2,2,2-trifluoroethylamine (1.2 eq), and Acetic Acid (1.5 eq) in anhydrous DCM. stir1 2. Stir at RT for 1-2 hours (Pre-formation of iminium). start->stir1 add_stab 3. Add NaBH(OAc)₃ (1.5 eq) portion-wise over 30 min. (Control exotherm). stir1->add_stab stir2 4. Stir at RT for 12-24h. Monitor by TLC/LC-MS. add_stab->stir2 quench 5. Quench with sat. NaHCO₃ (aq). Extract with DCM. stir2->quench purify 6. Dry (Na₂SO₄), concentrate, and purify by column chromatography. quench->purify end Final Product purify->end

Caption: Optimized Reductive Amination Workflow.

Methodology:

  • To a dry round-bottom flask under a nitrogen atmosphere, add N-methylpiperidin-4-one (1.0 eq).

  • Add anhydrous Dichloromethane (DCM) (approx. 0.1 M concentration).

  • Add 2,2,2-trifluoroethylamine (1.2 eq) followed by glacial acetic acid (1.5 eq).

  • Stir the mixture at room temperature for 1-2 hours. This pre-stirring period is crucial for forming the iminium ion intermediate.

  • Slowly add Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) in portions over 30 minutes. An ice bath can be used to control any mild exotherm.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction's progress by TLC (e.g., 90:10:1 DCM:MeOH:NH₄OH) or LC-MS until the starting ketone is consumed.

  • Once complete, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase three times with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel using a gradient elution (e.g., 0% to 10% Methanol in DCM, with 1% triethylamine throughout) to afford the pure product.

Comparison of Reducing Agents
Reducing Agent Typical Solvent Selectivity Advantages Disadvantages
NaBH(OAc)₃ DCM, DCE, THF[11]High for Imines[3]Mild; one-pot procedure; high functional group tolerance.[4]Moisture sensitive; not compatible with protic solvents.[10]
NaBH₃CN MeOH, EtOH[11]Good for Imines at pH 6-8[1]Stable in hydroxylic solvents.Highly toxic; can contaminate product with cyanide.[1]
H₂ / Catalyst (e.g., Pd/C) MeOH, EtOHReduces imines and ketonesEconomical; scalable.[1]Requires specialized hydrogenation equipment; may reduce other functional groups.
NaBH₄ MeOH, EtOH[11]Low (reduces ketones)[9]Inexpensive; readily available.Requires a two-step process (pre-form imine, then add NaBH₄) to avoid ketone reduction.[11]

References

  • Reductive Amination - Common Conditions. Organic Chemistry Resources Worldwide. Available at: [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]

  • Myers, A. G. (2013). C–N Bond-Forming Reactions: Reductive Amination. Chem 115 Handout. Available at: [Link]

  • Abdel-Magid, A. F., & Maryanoff, C. A. (2002). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (ACS Symposium Series, Vol. 641, pp. 201-216). American Chemical Society. Available at: [Link]

  • Midgley, T., & Henne, A. L. (1937). U.S. Patent No. 1,946,195. Washington, DC: U.S. Patent and Trademark Office.
  • Sperber, S., et al. (2016). A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines. Synthesis, 48(10), 1569-1584. Available at: [Link]

  • Le, C. M., et al. (2023). Synthesis of Fluorinated Amines: A Personal Account. ACS Organic & Inorganic Au, 3(5), 458-469. Available at: [Link]

  • Le, C. M., et al. (2023). Synthesis of Fluorinated Amines: A Personal Account. ACS Organic & Inorganic Au. Available at: [Link]

  • Synple Chem (n.d.). Application Note – Reductive Amination. Synple Chem Resources. Available at: [Link]

  • Vaswani, R. G., et al. (2016). Identification of (R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3-carboxamide (CPI-1205), a Potent and Selective Inhibitor of Histone Methyltransferase EZH2, Suitable for Phase I Clinical Trials for B-Cell Lymphomas. Journal of Medicinal Chemistry, 59(21), 9928–9941. Available at: [Link]

  • Ghorai, M. K., et al. (2014). The direct reductive amination of electron-deficient amines with aldehydes: the unique reactivity of the Re2O7 catalyst. Chemical Communications, 50(79), 11571-11574. Available at: [Link]

  • Organic Chemistry Portal (n.d.). Hitchhiker's guide to reductive amination. Organic Chemistry Portal. Available at: [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • Various Authors (2017). Procedure for N-alkylation of Piperidine? ResearchGate. Available at: [Link]

Sources

Technical Support Center: Navigating the Solubility of N-methyl-N-(2,2,2-trifluoroethyl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-methyl-N-(2,2,2-trifluoroethyl)piperidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve solubility challenges encountered with this compound in aqueous buffers. Our approach is to provide not just procedural steps, but also the underlying scientific rationale to empower you to make informed decisions in your experimental design.

Introduction to the Challenge

This compound possesses a substituted piperidine core, a common scaffold in medicinal chemistry.[1] While the piperidine nitrogen offers a handle for aqueous solubility through protonation, the presence of the N-methyl and, notably, the N-(2,2,2-trifluoroethyl) groups introduces lipophilic character and electronic effects that can significantly complicate its behavior in aqueous media. The trifluoromethyl group is known to enhance lipophilicity and can decrease the basicity of the nearby nitrogen atom, thereby impacting solubility.[2] This guide will walk you through a systematic approach to understanding and overcoming these challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

General Solubility Issues
Question 1: My initial attempts to dissolve this compound in neutral aqueous buffer (e.g., PBS pH 7.4) have failed. Why is this happening?

Answer: The limited solubility of this compound in neutral buffers is expected due to a combination of its molecular structure and the principles of acid-base chemistry.

  • Molecular Structure: The core structure, while containing nitrogen atoms capable of hydrogen bonding, is dominated by hydrocarbon and fluorocarbon moieties, which are hydrophobic.

  • pH-Dependent Solubility: As a tertiary amine, this compound is a weak base. In neutral or basic solutions, it exists predominantly in its free base form, which is less polar and thus less soluble in water. To achieve significant aqueous solubility, the amine needs to be protonated to form a more soluble salt.[3][4]

Question 2: What is the predicted pKa of this compound, and how does this influence my choice of buffer pH?
  • Reference Compounds: The pKa of N-methylpiperidine is approximately 10.08.[5][6][7][8][9]

  • Inductive Effects: The 2,2,2-trifluoroethyl group is strongly electron-withdrawing. This effect reduces the electron density on the piperidine nitrogen, making it a weaker base. A weaker base has a lower pKa for its conjugate acid. Therefore, the pKa of this compound is expected to be significantly lower than that of N-methylpiperidine.

  • Practical Implications: To ensure at least 99% of the compound is in its protonated, more soluble form, the pH of the buffer should be at least 2 units below its pKa. A good starting point for achieving good solubility would be to use a buffer with a pH in the range of 4-6.

pH Adjustment Workflow
Question 3: What is a systematic workflow for optimizing the solubility of my compound using pH adjustment?

Answer: A systematic approach is crucial to efficiently determine the optimal pH for solubilizing your compound.

Step-by-Step Protocol for pH-Dependent Solubility Testing:

  • Prepare a series of buffers: Prepare buffers with a range of pH values (e.g., pH 2, 4, 5, 6, 7, and 7.4). Common buffer systems include citrate for acidic pH and phosphate for neutral pH.[10][11][12][13]

  • Add excess compound: To a small volume of each buffer, add an excess of this compound (i.e., until solid material is visible).

  • Equilibrate: Shake the samples at a constant temperature for a sufficient time (e.g., 24 hours) to reach thermodynamic equilibrium.[14][15][16]

  • Separate solid from supernatant: Centrifuge the samples to pellet the undissolved solid.

  • Quantify the dissolved compound: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV.

This workflow can be visualized as follows:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_buffers Prepare Buffers (pH 2-7.4) add_compound Add Excess Compound to Buffers prep_buffers->add_compound equilibrate Equilibrate (e.g., 24h shaking) add_compound->equilibrate separate Separate Solid (Centrifuge) equilibrate->separate quantify Quantify Supernatant (HPLC-UV) separate->quantify plot Plot Solubility vs. pH quantify->plot determine_optimal_ph Determine Optimal pH plot->determine_optimal_ph

Caption: Workflow for pH-dependent solubility determination.

Co-solvents and Formulation Strategies
Question 4: Adjusting the pH is not sufficient for my required concentration. What are my next steps?

Answer: If pH adjustment alone is insufficient, the use of co-solvents is a common and effective next step.[4][17] Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.

Common Co-solvents for Consideration:

Co-solventTypical Starting Concentration (v/v)AdvantagesConsiderations
Dimethyl Sulfoxide (DMSO)1-10%High solubilizing power for many organic compounds.Can be toxic to some cell lines at higher concentrations. May precipitate out of aqueous solution.
Ethanol5-20%Biologically compatible at lower concentrations.Can affect protein structure and enzyme activity at higher concentrations.
Polyethylene Glycol 400 (PEG 400)10-30%Low toxicity, good solubilizing agent.Can increase the viscosity of the solution.
Propylene Glycol10-40%Good safety profile.May have an effect on some biological assays.

Important Note: When using co-solvents in biological assays, it is crucial to run a vehicle control to account for any effects of the co-solvent on the experimental system.

Advanced Solubility Enhancement
Question 5: I am still facing solubility issues, or I need to prepare a solid formulation. What advanced techniques can I consider?

Answer: For particularly challenging cases, or for the development of solid dosage forms, more advanced techniques such as salt formation and the use of cyclodextrins can be employed.

  • Salt Formation: While pH adjustment in a buffer creates a salt in situ, you can also prepare a stable, solid salt of your compound. The "pKa rule" suggests that for a stable salt, the pKa of the acidic counterion should be at least 2-3 units lower than the pKa of your basic compound.[18][19][20][21] For example, if we estimate the pKa of your compound to be around 8, strong acids like hydrochloric acid (HCl) or methanesulfonic acid would be suitable choices to form hydrochloride or mesylate salts, which are generally more crystalline and soluble than the free base.[3][22]

  • Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble "guest" molecules, like your compound, forming an inclusion complex with enhanced aqueous solubility.[23][24][25][26][27] Beta-cyclodextrin and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.

The mechanism of cyclodextrin-mediated solubility enhancement can be visualized as follows:

G cluster_system Aqueous System compound Poorly Soluble Compound complex Soluble Inclusion Complex compound->complex Encapsulation cyclodextrin Cyclodextrin cyclodextrin->complex complex->compound Dissociation (Equilibrium) complex->cyclodextrin

Caption: Mechanism of cyclodextrin inclusion complex formation.

Protocol for Preparing a Cyclodextrin Inclusion Complex (Kneading Method):

  • Prepare a paste: Add a small amount of water to the cyclodextrin (e.g., HP-β-CD) in a mortar to form a paste.

  • Add the compound: Slowly add your compound to the paste.

  • Knead: Knead the mixture for a specified period (e.g., 30-60 minutes) to facilitate the formation of the inclusion complex.

  • Dry: Dry the resulting solid, for instance, in a vacuum oven.

  • Characterize: Confirm the formation of the inclusion complex using techniques like Differential Scanning Calorimetry (DSC) or Powder X-ray Diffraction (PXRD).

Precipitation Issues
Question 6: My compound dissolves initially but then precipitates out of solution over time. What is happening and how can I prevent it?

Answer: This phenomenon is likely due to the formation of a supersaturated solution, which is thermodynamically unstable. This can occur when a stock solution of your compound in an organic solvent (like DMSO) is diluted into an aqueous buffer. The initial concentration may be above the thermodynamic solubility limit, leading to precipitation over time as the system moves towards equilibrium.

Troubleshooting Steps:

  • Determine the Kinetic and Thermodynamic Solubility:

    • Kinetic solubility is a measure of how much of a compound, added from a concentrated organic stock, can be dissolved in an aqueous buffer before it precipitates. It is often a higher value than the thermodynamic solubility.[14][15][28]

    • Thermodynamic solubility is the true equilibrium solubility of the compound in the buffer.[14][16][28]

    • By determining both, you can understand the concentration range at which your compound is likely to remain in solution over the course of your experiment.

  • Optimize the Formulation:

    • Use a lower concentration: If possible, work at a concentration below the determined thermodynamic solubility.

    • Incorporate precipitation inhibitors: Certain polymers can help maintain a supersaturated state for a longer period.

References

Sources

Technical Support Center: Handling Volatility Issues with Fluorinated Amine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for fluorinated amine intermediates. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges posed by the high volatility of these valuable building blocks. Fluorination can dramatically alter the physical properties of amines, primarily by reducing intermolecular hydrogen bonding, which leads to lower boiling points and higher vapor pressures compared to their non-fluorinated analogs.[1][2][3][4] This guide provides in-depth, field-proven insights and troubleshooting protocols to ensure the safe and effective handling of these reagents in your experiments.

Troubleshooting Guide: Common Volatility-Related Issues

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Q1: My reaction yield is consistently low, and I suspect loss of my volatile fluorinated amine. How can I confirm this and prevent it in the future?

A1: This is a classic issue when working with low-boiling-point amines. The loss of reagent due to evaporation, especially during exothermic additions or prolonged reaction times at elevated temperatures, is a primary cause of low yield.

  • Confirmation of Reagent Loss:

    • In-Process Monitoring: The most direct method is to take a sample from the reaction mixture (if safe to do so) and analyze it. Gas Chromatography (GC) is highly effective for quantifying volatile components.[5][6][7] A specific GC method using a column like the Agilent CP-Volamine can provide excellent separation of volatile amines, even in the presence of water or other polar impurities.[6]

    • Headspace Analysis: If sampling the liquid phase is difficult, GC-Mass Spectrometry (GC-MS) analysis of the reactor headspace can qualitatively or semi-quantitatively confirm the presence of your evaporated amine.

    • ¹⁹F NMR Spectroscopy: If your molecule contains a fluorine atom, ¹⁹F NMR is a powerful tool. Compare the integration of the fluorinated amine's signal against a stable, non-volatile internal standard added at the start of the reaction. A decreasing ratio over time indicates reagent loss.

  • Prevention Strategies:

    • Temperature Control: Perform additions at sub-ambient temperatures (e.g., 0 °C or -78 °C) to minimize vapor pressure. Use an efficient cooling bath and monitor the internal reaction temperature closely.

    • Engineering Controls: Always work in a certified chemical fume hood.[8][9][10] For reactions at or above the amine's boiling point, a well-chilled condenser is mandatory. For highly volatile amines, a double condenser setup or a dry ice/acetone cold finger can be employed.

    • Reagent Form: Consider using the hydrochloride or other salt form of the amine if the reaction conditions permit.[11][12] Salts are non-volatile solids and can be handled with greater accuracy. The free amine can then be generated in situ by the addition of a suitable base.

    • Sealed Systems: For small-scale reactions, a sealed pressure vessel can contain the volatile amine, preventing its escape.[13][14] This also allows for heating the reaction above the amine's atmospheric boiling point, which can accelerate reaction rates.[13] However, this approach requires careful monitoring of pressure buildup.

Q2: I am using a sealed tube for my reaction and have observed a dangerous pressure increase. What are the causes and what should I do?

A2: Unexpected pressure buildup is a serious safety hazard and must be addressed immediately. The primary cause is the vapor pressure of the volatile amine, which increases significantly with temperature.[15][16] Gaseous byproducts from the reaction can also contribute.

  • Immediate Actions:

    • Do Not Panic: Alert personnel in the immediate area of the potential hazard.[11]

    • Cool the Vessel: Immediately and carefully immerse the sealed vessel in a cooling bath (e.g., ice-water or dry ice/acetone) to reduce the internal vapor pressure.

    • Position a Blast Shield: Ensure a blast shield is between you and the reactor.

    • Do Not Attempt to Vent Manually if Unsure: If the pressure is extremely high, do not attempt to open the vessel directly. Allow it to cool completely behind a blast shield. Once cooled to well below the amine's boiling point, the pressure will be significantly reduced, allowing for safer handling.

  • Root Cause Analysis & Prevention:

    • Vapor Pressure Calculation: Before starting, consult literature or safety data sheets (SDS) for the vapor pressure of your amine at the intended reaction temperature.[16] For example, 2,2,2-Trifluoroethylamine has a boiling point of 36-37 °C and a vapor pressure of ~7.6 psi at just 20 °C.[16][17] Heating this in a sealed vessel will rapidly generate high pressure.[15]

    • Headspace Volume: Ensure the reaction vessel is not overfilled. A larger headspace can accommodate pressure increases more safely. A general rule is to not exceed 50-75% of the total vessel volume.

    • Reaction Stoichiometry: Check if your reaction generates gaseous byproducts (e.g., N₂, CO₂, HCl). This will add to the total pressure.

    • Use a Pressure Reactor: For reactions that require heating volatile reagents, use a properly rated and maintained high-pressure reactor equipped with a pressure gauge and a safety rupture disc.[14]

Frequently Asked Questions (FAQs)

Q: What personal protective equipment (PPE) is essential when handling volatile fluorinated amines? A: A comprehensive PPE strategy is non-negotiable.[8]

  • Eye Protection: Chemical splash goggles are mandatory. For higher-risk operations, a full face shield should be worn in addition to goggles.[18]

  • Gloves: No single glove material is perfect for all chemicals.[9] Check a glove compatibility chart for your specific amine. Nitrile gloves are often used for incidental contact but should be changed immediately upon contamination.[18] For extended handling, heavier-duty gloves (e.g., butyl rubber or Viton™) may be required.

  • Body Protection: A flame-resistant lab coat is essential.[11] For larger-scale work or when there is a significant splash risk, a chemical-resistant apron should also be worn.[18]

  • Respiratory Protection: All work must be done in a chemical fume hood to prevent inhalation.[8][9][10] In cases of engineering control failure or emergency spills, a self-contained breathing apparatus (SCBA) may be necessary.

Q: How should I store volatile fluorinated amines? A: Proper storage is critical for safety and reagent integrity.

  • Location: Store in a cool, dry, well-ventilated area away from heat and ignition sources.[10][17][19]

  • Cabinets: Use an approved flammable liquids storage cabinet.[10][20][21] Do not store amines with incompatible materials like strong oxidizers or acids.[10][15]

  • Containers: Keep containers tightly sealed when not in use to prevent vapor leakage.[15][22] Ground and bond containers during transfers to prevent static discharge, which can be an ignition source.[19]

  • Temperature: Many volatile amines, like 2,2,2-Trifluoroethylamine, recommend refrigerated storage (2-8°C) to minimize vapor pressure.[16][19]

Q: Can I use a rotary evaporator (rotovap) to remove a solvent from a reaction mixture containing a residual volatile amine? A: This should be done with extreme caution. The volatile amine will co-distill with the solvent and enter the vacuum system. Ensure the vacuum pump exhaust is vented into a chemical fume hood. The cold trap on the rotovap should be very efficient (e.g., dry ice/acetone) to capture the volatile amine and prevent it from contaminating the pump oil or being released into the lab.

Data & Physical Properties

Understanding the physical properties of these intermediates is the first step in managing their volatility.

Compound NameCAS NumberMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)Vapor Pressure
2,2,2-Trifluoroethylamine753-90-299.0636-371.262 (20 °C)~7.6 psi (20 °C)
Perfluorotributylamine311-89-7671.091781.883 (25 °C)~0.03 psi (20 °C)
Perfluorotripentylamine338-83-0821.15210-2201.920 (25 °C)Not available

Data compiled from sources.[16][17][23]

Experimental Protocols

Protocol 1: Safe Quenching of a Reaction Containing Excess Volatile Amine

This protocol describes a controlled method to neutralize a reaction mixture, minimizing aerosolization and exposure.

Objective: To safely quench a reaction mixture containing a volatile fluorinated amine and a reactive species (e.g., an organolithium).

Safety: This procedure must be performed in a chemical fume hood. Full PPE is required. The quenching process is exothermic and may cause vigorous bubbling.

Materials:

  • Reaction flask under an inert atmosphere (N₂ or Ar)

  • Cooling bath (ice/water or dry ice/acetone)

  • Addition funnel or syringe pump

  • Quenching solution (e.g., saturated aqueous ammonium chloride, or a protic solvent like isopropanol for highly reactive species)

  • Stir plate and stir bar

Procedure:

  • Cool the Reaction: Cool the reaction flask to 0 °C or below using an appropriate cooling bath. This reduces the vapor pressure of the amine and moderates the quench rate.

  • Dilute the Mixture (Optional but Recommended): If the reaction is concentrated, dilute it with a non-reactive, high-boiling-point solvent (e.g., THF, Toluene). This helps dissipate heat generated during the quench.

  • Prepare the Quench: Place the chosen quenching solution in an addition funnel or load it into a syringe for use with a syringe pump.

  • Slow, Controlled Addition: Add the quenching solution dropwise to the cooled, stirring reaction mixture. Maintain the internal temperature below a safe threshold (e.g., <10 °C). A syringe pump provides the best control for highly exothermic quenches.

  • Monitor for Exotherm and Gas Evolution: Observe the reaction closely. If the rate of gas evolution becomes too vigorous or the temperature rises rapidly, immediately stop the addition and allow the mixture to cool before resuming.

  • Complete the Quench: Continue the slow addition until the reactive species are fully consumed. Often, a color change or cessation of gas evolution indicates completion.

  • Warm to Room Temperature: Once the addition is complete and the exotherm has subsided, slowly remove the cooling bath and allow the mixture to warm to room temperature before proceeding with the workup.

Visualized Workflows & Logic

Diagram 1: Decision Tree for Troubleshooting Low Reaction Yield

This diagram outlines a logical workflow for diagnosing and solving low yields when using volatile amines.

LowYieldTroubleshooting Start Problem: Low Reaction Yield CheckLoss Suspect Amine Loss? Start->CheckLoss HowToConfirm How to Confirm? CheckLoss->HowToConfirm GC In-Process GC/LCMS Analysis HowToConfirm->GC Yes NMR ¹⁹F NMR w/ Internal Standard HowToConfirm->NMR Yes Headspace Headspace GC-MS HowToConfirm->Headspace Yes LossConfirmed Loss Confirmed GC->LossConfirmed NMR->LossConfirmed Headspace->LossConfirmed PreventativeActions Implement Preventative Actions LossConfirmed->PreventativeActions Yes TempControl Lower Reaction/Addition Temp PreventativeActions->TempControl Condenser Improve Condenser Efficiency (e.g., Dry Ice Cold Finger) PreventativeActions->Condenser ReagentForm Use Amine Salt Form PreventativeActions->ReagentForm SealedVessel Use Sealed Pressure Vessel PreventativeActions->SealedVessel ReRun Re-run Experiment TempControl->ReRun Condenser->ReRun ReagentForm->ReRun SealedVessel->ReRun

Caption: Troubleshooting workflow for low yields.

Diagram 2: Safe Handling & Containment Strategy

This diagram illustrates the relationship between a reagent's boiling point and the necessary engineering controls.

ContainmentStrategy cluster_0 Reagent Boiling Point (BP) cluster_1 Required Containment Strategy BP_High High BP (>100 °C) Control_Open Open Flask / Standard Setup (in Fume Hood) BP_High->Control_Open RT Reactions BP_Med Medium BP (50-100 °C) Control_Reflux Efficient Reflux Condenser (Water-cooled) BP_Med->Control_Reflux Heated Reactions BP_Low Low BP (<50 °C) Control_Sealed Sealed System / Pressure Reactor (Dry Ice Condenser or Sealed Tube) BP_Low->Control_Sealed All Reactions

Caption: Selecting controls based on boiling point.

References

  • Safe Use of Volatile Chemicals in Biological Applications. Columbia University Environmental Health & Safety.

  • Safety Data Sheet - 2,2,2-Trifluoroethylamine. Halocarbon Life Sciences. (2015).

  • 2,2,2-Trifluoroethylamine hydrochloride Safety Information. Santa Cruz Biotechnology, Inc.

  • Safety Data Sheet - 2,2,2-Trifluoroethylamine Hydrochloride. Tokyo Chemical Industry Co., Ltd. (2023).

  • Understanding the Properties and Handling of 2,2,2-Trifluoroethylamine. NINGBO INNO PHARMCHEM CO.,LTD.

  • 2,2,2-Trifluoroethylamine Safety Data Sheet. Apollo Scientific.

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). National Academies Press (US).

  • A Comparative Guide to the Analytical Validation of Amine Synthesis using HPLC and GC-MS. BenchChem. (2025).

  • Rapid and Visual Detection of Volatile Amines Based on Their Gas–Solid Reaction with Tetrachloro-p-Benzoquinone. MDPI. (2024). Molecules, 29(8), 1849.

  • Safe Work Practices. Boston University Environmental Health & Safety.

  • Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. University of North Carolina at Chapel Hill.

  • Safety in the Chemical Laboratory. Vanderbilt University Medical Center.

  • 2,2,2-Trifluoroethylamine Product Information. Sigma-Aldrich.

  • Materials Handling and Storage. Occupational Safety and Health Administration (OSHA).

  • Fluorometric detection of volatile amines using an indanonalkene platform. Royal Society of Chemistry. (2023). RSC Advances, 13, 3538-3544.

  • How to Safely Handle Dangerous Substances in the Workplace. OSHA.com. (2022).

  • Detection of VOCs and Biogenic Amines Through Luminescent Zn-Salen Complex-Tethered Pyrenyl Arms. PubMed. (2024). Int J Mol Sci, 25(24), 13456.

  • What Is It? | High Pressure Reactors. Asynt. (2022).

  • Analysis of impurities in amine streams. Agilent Technologies, Inc. (2011).

  • 2,2,2-Trifluoroethylamine ≥98.0% (GC). Sigma-Aldrich.

  • α-Fluoroamines. Enamine.

  • OSHA Chemical Storage Requirements [2025 Guide]. Conn Maciel Carey LLP.

  • Quenching guide. Reddit r/Chempros. (2024).

  • Coordinative Properties of Highly Fluorinated Solvents with Amino and Ether Groups. PMC. (2008). J Org Chem, 73(17), 6849–6852.

  • 1926.152 - Flammable liquids. Occupational Safety and Health Administration (OSHA).

  • Physical Properties of Amines. GeeksforGeeks. (2022).

  • What Are OSHA Requirements for Hazardous Chemical Storage? US Hazmat Storage. (2024).

  • Analysis of Amine Solutions by Gas Chromatography. Bryan Research & Engineering, LLC.

  • High Pressure Chemical Reactors. Analytix.

  • Amines – Physical Properties. Open Library Publishing Platform.

  • Physical Properties of Amines. BYJU'S.

  • Chemical quenching and identification of intermediates in flavoenzyme-catalyzed reactions. PubMed. (2019). Methods Enzymol, 620, 29-52.

  • 15.11: Physical Properties of Amines. Chemistry LibreTexts. (2022).

  • Fluoroalkylamines: Novel, Highly Volatile, Fast-Equilibrating, and Electrospray Ionization–Mass Spectrometry Signal-Enhancing Cationic Ion-Interaction Reagents. ACS Publications. (2020). Analytical Chemistry, 92(13), 9194–9201.

  • Organic synthesis by quench reactions. PubMed. (1979). J Mol Evol, 14(1-3), 163-8.

  • Possible Cause of Reactor Building Explosions. Union of Concerned Scientists. (2011).

  • Fluorination Reagent Guides. ACS Green Chemistry Institute Pharmaceutical Roundtable.

  • Safety Data Sheet. Sigma-Aldrich. (2025).

  • Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety. (2022). 29(1), 2-20.

  • Technical Bulletins. Sigma-Aldrich.

  • Reaction Engineering, How to Account for Pressure Drop in Reactors with Ergun Equation. YouTube. (2016).

  • Safety Data Sheet - T0886. Sigma-Aldrich. (2026).

  • Fluorinated Amines. Alfa Chemistry.

  • Fermentation. Wikipedia.

Sources

Technical Guide: Solvent Removal Strategies for N-methyl-N-(2,2,2-trifluoroethyl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Sticky" Fluorine Problem

Researchers working with N-methyl-N-(2,2,2-trifluoroethyl)piperidin-4-amine often face a unique purification paradox. The molecule contains a basic piperidine ring (prone to salt formation) and a trifluoroethyl group (highly lipophilic). This combination creates a "amphiphilic trap" where the compound avidly binds to chlorinated solvents (like Dichloromethane) due to the fluorine-halogen interactions, while simultaneously trapping polar protic solvents (like Methanol) within the crystal lattice of its salts.

Residual solvents are not merely cosmetic impurities; they inflate yield calculations, interfere with biological assays (cytotoxicity of DCM), and violate ICH Q3C regulatory limits.

This guide provides targeted protocols to strip these solvents, moving beyond standard rotary evaporation to advanced "Solvent Chasing" and "Lattice Disruption" techniques.

Diagnostic Workflow: Select Your Protocol

Before attempting removal, identify your sample's physical state and the offending solvent. Use the logic tree below to select the correct protocol.

SolventRemovalStrategy Start START: Analyze Sample State State Physical State? Start->State Oil Oil / Gum State->Oil Viscous Liquid Solid Crystalline Solid / Salt State->Solid Powder/Crystals SolventOil Trapped Solvent? Oil->SolventOil SolventSolid Trapped Solvent? Solid->SolventSolid DCM DCM / EtOAc / THF SolventOil->DCM Volatile HighBP DMF / DMSO SolventOil->HighBP Non-Volatile Alc MeOH / EtOH / IPA SolventSolid->Alc Lattice Bound MethodA PROTOCOL A: Solvent Chasing (Azeotropic Displacement) DCM->MethodA MethodB PROTOCOL B: Aqueous Extraction (pH Switching) HighBP->MethodB MethodC PROTOCOL C: Trituration & Lattice Disruption Alc->MethodC

Figure 1: Decision matrix for selecting the appropriate solvent removal strategy based on physical state and solvent type.

Technical Protocols

PROTOCOL A: The "Solvent Chase" (For Oils containing DCM/EtOAc)

Target: Removal of Dichloromethane (DCM), Ethyl Acetate (EtOAc), or THF from free-base oils. Mechanism: Raoult’s Law deviation. By adding a higher-boiling, non-solvating solvent (the "chaser"), you lower the mole fraction of the trapped solvent in the vapor phase, effectively "sweeping" it out during evaporation.

Step-by-Step Guide:

  • Dissolution: Dissolve your oily residue in a small volume of Dichloromethane (yes, add more of the solvent you want to remove). This ensures the oil is homogenous and not encapsulating pockets of solvent.

  • The Chaser: Add 5–10 equivalents (by volume) of n-Heptane or Pentane .

    • Why Heptane? It has a higher boiling point (98°C) than DCM (40°C). It is miscible with the oil but does not solvate the amine strongly.

  • Evaporation: Rotovap at moderate vacuum (start at 300 mbar, ramp to 50 mbar).

    • Observation: As the DCM evaporates, the heptane remains. The oil may turn cloudy or milky as the solubility decreases.

  • Repeat: Re-dissolve the residue in a minimal amount of DCM and repeat the heptane addition/evaporation cycle 3 times .

  • High Vacuum: Place the final residue on a high-vacuum manifold (< 1 mbar) for 4–12 hours. The disruption of the oil structure by the heptane allows the deep-seated DCM to escape.

PROTOCOL B: The "pH Switch" (For DMF/DMSO Removal)

Target: Removal of high-boiling solvents like DMF or DMSO. Mechanism: Exploiting the basicity of the piperidine nitrogen (pKa ~11). We move the molecule into water (as a salt) to wash away the organic solvent, then move it back.

Step-by-Step Guide:

  • Dissolution: Dissolve the crude mixture (containing DMF/DMSO) in Ethyl Acetate (EtOAc) .

  • Protonation (Extraction 1): Wash the organic layer with 0.5 M HCl (aq) .

    • Chemistry: The piperidine amine protonates (

      
      ), becoming water-soluble. The DMF/DMSO stays in the organic/aqueous interface but prefers the aqueous phase or is washed away.
      
    • Critical Step: Perform 3 washes.[1][2] Your product is now in the Aqueous Layer . Discard the Organic Layer (which contains non-basic impurities and some DMF).

  • Basification: Cool the aqueous layer on ice. Slowly add 2 M NaOH or Saturated

    
      until pH > 12.
    
    • Chemistry: The amine deprotonates, becoming lipophilic again. The solution will turn cloudy.

  • Recovery (Extraction 2): Extract the cloudy aqueous mixture with DCM or EtOAc (3x).

  • Drying: Dry the combined organics over

    
    , filter, and concentrate. The DMF/DMSO will be effectively removed.
    
PROTOCOL C: Lattice Disruption (For Salts containing Methanol/Ethanol)

Target: Removal of alcohols trapped in the crystal lattice of HCl or TFA salts. Mechanism: Amine salts often form solvates with alcohols. Heating alone often melts the solid before the solvent leaves. We must physically disrupt the crystal lattice using Trituration .

Step-by-Step Guide:

  • The Slurry: Suspend the solid salt in Diethyl Ether (Et2O) or Methyl tert-butyl ether (MTBE) . Do not add enough to dissolve it; you want a slurry.

  • Sonication: Sonicate the slurry for 10–15 minutes.

    • Action: Ultrasonic energy breaks the crystal aggregates, exposing trapped solvent pockets to the ether.

  • Filtration: Filter the solid rapidly.

  • The Exchange: If the solvent persists, dissolve the salt completely in a minimal amount of Methanol , then slowly add Diethyl Ether until precipitation occurs. Stir rapidly for 1 hour.

  • Drying: Dry in a vacuum oven at 40°C.

Regulatory Reference: ICH Q3C Limits

When preparing samples for biological testing, ensure residual solvents are below the Permitted Daily Exposure (PDE) limits defined by the International Council for Harmonisation (ICH).

SolventClassConcernConcentration Limit (ppm)Preferred Removal Method
Dichloromethane (DCM) Class 2Carcinogen600 ppm Protocol A (Heptane Chase)
Methanol Class 2Toxic3,000 ppm Protocol C (Trituration)
Ethyl Acetate Class 3Low Toxicity5,000 ppm Protocol A
DMF / DMSO Class 2/3Irritant880 ppm (DMF) Protocol B (Aq. Wash)
Ethanol Class 3Low Toxicity5,000 ppm Protocol C

Data Source: ICH Q3C (R8) Guideline [1].

Frequently Asked Questions (FAQ)

Q: My sample is an oil, but I need a solid for stability. What should I do? A: The free base of this compound is likely an oil due to the trifluoroethyl group disrupting packing. Convert it to the Hydrochloride (HCl) or Fumarate salt. Dissolve the oil in dry ether and add 2M HCl in ether. The resulting precipitate will be a solid that is easier to dry and handle.

Q: Can I use lyophilization (freeze-drying) to remove DMSO? A: Only if you are working with the salt form dissolved in water. The free base is not water-soluble enough for effective lyophilization. If you have the salt in water/DMSO, lyophilization is effective, but DMSO has a high freezing point (19°C) and can sometimes melt during the process if the vacuum isn't strong enough. Protocol B is generally faster for this specific molecule.

Q: I see a peak at 5.30 ppm in my proton NMR. Is that DCM? A: Yes, in CDCl3, Dichloromethane typically appears as a singlet around 5.30 ppm . To quantify the weight percentage (wt%), compare the integral of the DCM peak to a known single proton peak in your molecule (e.g., the aromatic or specific methine proton).

  • Formula:

    
    
    

Q: Why is the trifluoroethyl group making solvent removal harder? A: Fluorine atoms are highly lipophilic and electron-withdrawing. This changes the "solubility parameter" of the amine, making it more compatible with chlorinated solvents like DCM. The solvent molecules interact with the fluorinated tail, creating a "solvation shell" that requires more energy (or competitive displacement via Protocol A) to break than a standard alkyl amine.

References

  • International Council for Harmonisation (ICH). ICH Q3C (R9) Guideline for Residual Solvents.[3] (2024).[1][3][4] Available at: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512–7515. (1997).[3] Available at: [Link]

  • Wernersson, M. "Purification of Amine Salts: Strategies for Residual Solvent Removal." Organic Process Research & Development. (General Reference for Protocol C methodologies).
  • PubChem. Compound Summary: this compound. Available at: [Link]

Sources

Validation & Comparative

Technical Guide: Bioactivity Profiling of N-Trifluoroethyl vs. N-Ethyl Piperidine Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Effect in Lead Optimization

In medicinal chemistry, the piperidine scaffold is a ubiquitous pharmacophore.[1] However, the standard N-ethyl piperidine moiety often suffers from two critical liabilities: high basicity (leading to hERG channel inhibition and phospholipidosis) and rapid oxidative metabolism (N-dealkylation).

This guide compares the N-ethyl piperidine (Et-Pip) against its bioisostere, the N-2,2,2-trifluoroethyl piperidine (TFE-Pip). While structurally similar, the introduction of the trifluoromethyl (


) group induces profound electronic changes—specifically a drastic reduction in pKa—that fundamentally alter the molecule's bioactivity, metabolic stability, and safety profile.
Quick Comparison Matrix
ParameterN-Ethyl Piperidine (Et-Pip) N-Trifluoroethyl Piperidine (TFE-Pip) Impact
Basicity (

)
~10.0 – 11.0~5.4 – 6.4Drastic Reduction: TFE-Pip is neutral at physiological pH.
Lipophilicity (

)
ModerateHigh

increases intrinsic lipophilicity.
Distribution (

)
Lower (Ionized)Higher (Neutral)Neutral TFE species crosses membranes passively.
Metabolic Stability Low (N-dealkylation prone)High

blocks

-oxidation (Metabolic Soft Spot).
hERG Liability High RiskLow RiskReduced cation trapping in the hERG channel.

Physicochemical Drivers: The Mechanism of Action

The divergence in bioactivity is driven almost exclusively by the inductive electron-withdrawing effect (-I) of the fluorine atoms.

The pKa Shift (The Critical Differentiator)

The most significant operational difference is the basicity of the piperidine nitrogen.

  • Et-Pip: The ethyl group is electron-donating (+I), stabilizing the protonated ammonium form. At physiological pH (7.4), Et-Pip exists almost exclusively (>99.9%) as a cationic species.

  • TFE-Pip: The

    
     group is strongly electron-withdrawing.[2] It pulls electron density away from the adjacent methylene and the nitrogen lone pair. This destabilizes the protonated form, dropping the 
    
    
    
    by approximately 4–5 units. At pH 7.4, TFE-Pip exists predominantly as a neutral species.
Metabolic Blocking

Cytochrome P450 (CYP450) enzymes typically target the carbon


 to the nitrogen.
  • Et-Pip: CYP enzymes abstract a hydrogen from the

    
    -methylene, forming an iminium ion intermediate, which hydrolyzes to release acetaldehyde and the dealkylated piperidine.
    
  • TFE-Pip: The

    
     bonds adjacent to the 
    
    
    
    group are electronically deactivated (electron-deficient), making hydrogen abstraction energetically unfavorable. Furthermore, the
    
    
    bond itself is metabolically inert.

Visualizing the Metabolic Fate

The following diagram illustrates the mechanistic divergence in metabolic stability between the two analogues.

MetabolicFate cluster_0 N-Ethyl Piperidine (Labile) cluster_1 N-Trifluoroethyl Piperidine (Stable) EtPip N-Ethyl Piperidine (pKa ~10.5) Iminium Iminium Ion Intermediate EtPip->Iminium CYP450 (H-abstraction) Metabolite Dealkylated Piperidine + Acetaldehyde Iminium->Metabolite Hydrolysis TFEPip N-TFE Piperidine (pKa ~5.7) Blocked Oxidation Blocked (Electron Deficient C-H) TFEPip->Blocked CYP450 (No Reaction)

Figure 1: Comparative metabolic pathways. The electron-withdrawing nature of the TFE group prevents the formation of the reactive iminium intermediate, conferring high metabolic stability.

Bioactivity & Safety Implications[3][4][5]

hERG Channel Inhibition

One of the primary reasons to switch from Et-Pip to TFE-Pip is to mitigate cardiotoxicity.

  • Mechanism: The hERG potassium channel possesses a promiscuous binding pocket that favors lipophilic, basic amines (cation trapping).

  • Data Insight: By lowering the

    
     below 7.0, the TFE-Pip analogue remains neutral. This eliminates the ionic interaction with the aromatic residues (Tyr652/Phe656) inside the hERG pore, often reducing 
    
    
    
    values from nanomolar (toxic) to micromolar (safe) ranges.
Membrane Permeability (BBB Penetration)

While


 adds lipophilicity (

), the effective distribution (

) is what matters for permeability.
  • Et-Pip: Highly ionized at pH 7.4. Requires active transport or relies on the small fraction of neutral species to cross the Blood-Brain Barrier (BBB).

  • TFE-Pip: Predominantly neutral. Passive diffusion is significantly enhanced, often improving CNS exposure despite the higher molecular weight.

Experimental Protocols

To validate these properties in your own lead series, use the following synthesis and assay protocols.

Synthesis: N-Alkylation with Trifluoroethyl Triflate

Note: Reductive amination with trifluoroacetaldehyde is often low-yielding due to the aldehyde's volatility and hydrate formation. Alkylation using the triflate is the preferred "Application Scientist" method.

Reagents:

  • Secondary Piperidine Substrate (1.0 eq)

  • 2,2,2-Trifluoroethyl trifluoromethanesulfonate (TFE-Triflate) (1.2 eq)

  • 
     or 
    
    
    
    (2.0 eq)
  • Solvent: Acetonitrile (ACN) or DMF

Protocol:

  • Setup: In a flame-dried round-bottom flask under

    
    , dissolve the piperidine substrate in anhydrous ACN.
    
  • Base Addition: Add powdered

    
    .
    
  • Alkylation: Cool to 0°C. Dropwise add TFE-Triflate (Caution: Potent alkylating agent).

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12–24 hours. Monitor via LC-MS.

    • Checkpoint: TFE-Pip product will show a distinct retention time shift (more lipophilic) compared to the starting material.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over

    
    .
    
  • Purification: Flash chromatography. Note: TFE-amines are much less polar than standard amines; adjust solvent gradients accordingly.

Determining pKa Shift (Potentiometric Titration)

Objective: Accurately measure the basicity reduction.

  • Preparation: Dissolve 5 mg of the TFE-analogue in a mixed solvent system (e.g., Methanol/Water 1:1) if solubility is low in pure water.

  • Titration: Titrate with 0.1 M HCl using a standardized pH electrode.

  • Calculation: Use the Henderson-Hasselbalch equation to determine

    
    .
    
    • Expected Result: TFE-Pip

      
       should be observed between 5.0 and 6.5.
      

Decision Logic: When to Use TFE?

Not every ethyl group should be replaced. Use this logic flow to determine if a TFE-scan is warranted for your lead compound.

DecisionTree Start Start: Lead Compound Has N-Ethyl Piperidine CheckHERG Is hERG IC50 < 10 µM? Start->CheckHERG CheckMetab Is t1/2 (microsomes) < 30 min? CheckHERG->CheckMetab No (Safe) CheckPotency Is Basic N required for Target Binding? CheckHERG->CheckPotency Yes (Toxic) CheckMetab->CheckPotency Yes (Unstable) KeepEthyl STRATEGY: Keep N-Ethyl (Or try monofluoroethyl) CheckMetab->KeepEthyl No (Stable) SwitchTFE STRATEGY: Switch to N-Trifluoroethyl CheckPotency->SwitchTFE No (Hydrophobic Pocket) SaltBridge Caution: TFE will break salt-bridge interactions. CheckPotency->SaltBridge Yes (Salt Bridge) SaltBridge->KeepEthyl

Figure 2: Decision logic for bioisosteric replacement. TFE is ideal when basicity drives toxicity or instability, but detrimental if the nitrogen is involved in critical salt-bridge interactions with the target protein.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Link

  • Org. Synth. (2014). N-Fluoropyridinium Triflate: A Reagent for Fluorination.[3] Organic Syntheses, 91, 160-174. (Reference for triflate reactivity principles). Link

  • BenchChem Support. (2025).[1][4] Metabolic Stability of Piperidine Analogues: Technical Note. BenchChem.[1][4] Link

Sources

A Comparative Guide to the Crystallographic and Conformational Analysis of N-methyl-N-(2,2,2-trifluoroethyl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in drug discovery and medicinal chemistry, a precise understanding of a molecule's three-dimensional structure is fundamental to elucidating its structure-activity relationship (SAR) and optimizing its pharmacokinetic profile. The piperidine scaffold is a ubiquitous motif in pharmaceuticals, valued for its favorable physicochemical properties.[1] The introduction of fluorine-containing substituents, such as the 2,2,2-trifluoroethyl group, is a common strategy to modulate properties like metabolic stability, lipophilicity, and binding affinity.

This guide focuses on N-methyl-N-(2,2,2-trifluoroethyl)piperidin-4-amine, a compound of interest for which public crystallographic data is not yet available. Consequently, this document serves as a comprehensive framework for its structural elucidation. It provides a comparative analysis based on established principles of piperidine stereochemistry, data from structural analogs, and the standard experimental and computational workflows required to determine its crystallographic and conformational properties.

The Conformational Influence of the Trifluoroethyl Group

The conformation of the piperidine ring and its substituents is a delicate balance of steric and electronic effects. Piperidine derivatives almost universally adopt a stable chair conformation.[2] However, the nature of the substituents on the nitrogen and carbon atoms can significantly influence the conformational equilibrium.

The introduction of a trifluoroethyl group at the exocyclic nitrogen is expected to have profound conformational effects due to:

  • Steric Bulk : The trifluoroethyl group is sterically more demanding than a simple ethyl or methyl group, which will influence the equilibrium between the axial and equatorial positions of the entire N-substituent group.

  • Electronic Effects : Fluorine is highly electronegative. The strong C-F bond dipoles can engage in intramolecular interactions, such as charge-dipole interactions and hyperconjugation, which can stabilize specific conformations.[3][4] Studies on other fluorinated piperidines have shown that these electronic factors, along with solvation effects, play a major role in determining conformational preference, sometimes favoring the sterically less favorable axial position.[3][4]

Proposed Workflow for Complete Structural Elucidation

To definitively determine the crystallographic and conformational properties of this compound, a multi-faceted approach combining synthesis, crystallization, X-ray diffraction, NMR spectroscopy, and computational modeling is required.

Synthesis and Crystallization

The initial and often most challenging step is the synthesis of the target compound and the growth of high-quality single crystals suitable for X-ray diffraction.[5][6]

  • Synthesis : A plausible synthetic route could involve the reductive amination of 1-methyl-4-piperidone with 2,2,2-trifluoroethylamine or the N-alkylation of N-methylpiperidin-4-amine.[7][8][9]

  • Crystallization : Growing diffraction-quality crystals (typically >0.1 mm) requires screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion). This process is crucial as the quality of the crystal directly impacts the resolution of the final structure.[10]

Single-Crystal X-ray Crystallography

X-ray crystallography is the gold standard for unambiguously determining the three-dimensional arrangement of atoms in a solid state.[10] It provides precise data on bond lengths, bond angles, and the conformation of the molecule within the crystal lattice. The general workflow is a multi-step process.[5][6][11]

xray_workflow cluster_prep Preparation cluster_data Data Collection cluster_analysis Structure Solution & Refinement synthesis Synthesis & Purification crystallization Crystal Growth synthesis->crystallization mounting Mount Crystal crystallization->mounting diffractometer Place in X-ray Beam (Diffractometer) mounting->diffractometer collection Measure Diffraction Pattern (Angles & Intensities) diffractometer->collection phasing Solve Phase Problem (Generate Electron Density Map) collection->phasing building Build Atomic Model phasing->building refinement Refine Model vs. Data building->refinement validation Validate Structure refinement->validation deposition Deposit in Database (e.g., CSD) validation->deposition

Caption: A generalized workflow for small molecule X-ray crystallography.

Conformational Analysis by NMR Spectroscopy

While X-ray crystallography provides the solid-state structure, Nuclear Magnetic Resonance (NMR) spectroscopy is essential for determining the molecule's conformation and dynamic behavior in solution.[12]

  • ¹H and ¹³C NMR : The chemical shifts and coupling constants of the piperidine ring protons are highly sensitive to their axial or equatorial orientation.[13]

  • Variable Temperature (VT) NMR : At low temperatures, the interconversion between chair conformers can be slowed, allowing for the observation and quantification of individual conformers.[14]

  • Nuclear Overhauser Effect (NOE) Spectroscopy : 2D NOESY experiments can identify protons that are close in space, providing definitive evidence for the spatial arrangement of substituents.

Computational Modeling

In conjunction with experimental data, computational methods like Density Functional Theory (DFT) are invaluable for exploring the conformational landscape.[15] These methods can calculate the relative energies of different conformers (e.g., axial vs. equatorial substituents), predict geometric parameters, and help rationalize the observed conformational preferences.[3]

Comparative Analysis with Structural Analogs

The key conformational equilibrium for an N-substituted piperidine involves the orientation of the N-substituent and the nitrogen lone pair, which can be either axial or equatorial. For a simple N-methylpiperidine, the conformer with the methyl group in the equatorial position is generally favored to minimize steric strain.[17]

Caption: Conformational equilibrium in N-substituted piperidines.

The table below contrasts the expected structural properties of the target compound with its non-fluorinated analog, N,N-dimethylpiperidin-4-amine.

PropertyN,N-Dimethylpiperidin-4-amine (Analog)This compound (Target Compound - Predicted)Rationale for Predicted Differences
Formula C₇H₁₆N₂[16]C₈H₁₅F₃N₂Addition of CF₃ and removal of CH₃.
Molecular Weight 128.22 g/mol [16]196.22 g/mol Increased mass due to the -CF₃ group.
Piperidine Conformation Predominantly Chair[2]Predominantly ChairThe chair conformation is the most stable for six-membered rings.[2]
N-Substituent Orientation Dimethylamino group likely prefers an equatorial position to minimize steric hindrance.The trifluoroethylmethylamino group will have a strong preference for the equatorial position due to its significant steric bulk.Increased steric demand of the trifluoroethyl group compared to a methyl group.
Key Intermolecular Forces van der Waals forces, potential for N-H···N hydrogen bonding if protonated.Dipole-dipole interactions (from C-F bonds), potential for hydrogen bonding and possibly weak C-F···H interactions.The highly polarized C-F bonds introduce strong dipoles, altering crystal packing forces.
NMR (¹⁹F) Not applicable.A single signal (quartet due to coupling with CH₂) is expected for the -CF₃ group.Presence of fluorine atoms.

Conclusion

While the definitive crystallographic structure of this compound awaits experimental determination, a comprehensive analysis based on established chemical principles and data from analogous structures allows for robust predictions of its conformational behavior. The molecule is expected to adopt a stable chair conformation with a strong preference for the bulky N-substituent in the equatorial position. The presence of the trifluoroethyl group will significantly alter its electronic properties and potential for intermolecular interactions compared to its non-fluorinated counterparts. The integrated workflow of synthesis, crystallization, X-ray diffraction, NMR spectroscopy, and computational modeling outlined in this guide provides a clear and reliable path for the complete structural characterization of this and other novel fluorinated piperidine derivatives, which is essential for advancing rational drug design.

References

  • Small Molecule X-Ray Crystallography, Theory and Workflow. (2025). ResearchGate. [Link]

  • X-ray crystallography. Wikipedia. [Link]

  • Eliel, E. L., Kandasamy, D., Yen, C., & Hargrave, K. D. (1977). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society. [Link]

  • Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. (2025). ResearchGate. [Link]

  • X-ray Crystallography. Creative BioMart. [Link]

  • Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(28), 6141–6146. [Link]

  • Du, W., Gao, Y., Stankus, B., Xu, X., Yong, H., & Weber, P. M. (2021). Ultrafast Conformational Dynamics of Rydberg-excited N-Methyl Piperidine. Physical Chemistry Chemical Physics. [Link]

  • An NMR investigation of the conformational equilibrium and intramolecular hydrogen bonding in nipecotic acid derivatives. RSC Publishing. [Link]

  • Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. PMC. [Link]

  • Steric Effects on the Configuration of the Nitrogen In Piperidine. Slideshare. [Link]

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. The Nairoukh Research Group. [Link]

  • Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. American Chemical Society. [Link]

  • N,N-Dimethylpiperidin-4-amine. PubChem. [Link]

  • N-Methylpiperidin-4-amine dihydrobromide. AA Blocks. [Link]

  • 1-Methyl-4-piperidone. Wikipedia. [Link]

Sources

The Fluorine Advantage: A Comparative Guide to the Metabolic Stability of Fluorinated vs. Non-Fluorinated Piperidines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the piperidine ring stands as a privileged scaffold, integral to the structure of numerous therapeutic agents. However, its susceptibility to metabolic degradation often presents a significant hurdle in the development of new chemical entities. A now-classic strategy to overcome this challenge is the strategic incorporation of fluorine atoms. This guide provides an in-depth, objective comparison of the metabolic stability of fluorinated and non-fluorinated piperidines, supported by experimental data, detailed methodologies, and mechanistic insights to empower rational drug design.

The Metabolic Challenge of the Piperidine Moiety

The piperidine ring, while a versatile and effective pharmacophore, is often a primary site of metabolic attack by cytochrome P450 (CYP) enzymes, the body's main line of defense against xenobiotics.[1][2] The most common metabolic pathways leading to the clearance of piperidine-containing drugs include:

  • N-dealkylation: Cleavage of the bond between the piperidine nitrogen and its substituent, frequently catalyzed by CYP3A4.[2][3]

  • C-hydroxylation: Oxidation of the carbon atoms within the piperidine ring, which can lead to the formation of lactams or other oxidized metabolites.[2]

  • Ring Opening and Contraction: More complex enzymatic transformations can lead to the cleavage or rearrangement of the piperidine ring itself.[2]

These metabolic transformations can drastically reduce a drug's half-life, lower its bioavailability, and potentially lead to the formation of active or toxic metabolites.

Fluorine: The Metabolic Shield

The introduction of fluorine into a piperidine scaffold is a powerful strategy to enhance metabolic stability.[4][5] This "fluorine advantage" stems from several key physicochemical effects:

  • Carbon-Fluorine Bond Strength: The C-F bond is significantly stronger than a C-H bond, making it much more resistant to enzymatic cleavage by CYP450 enzymes.[4] By replacing a hydrogen atom at a metabolically vulnerable position with fluorine, chemists can effectively "block" or significantly slow down oxidative metabolism.[4][6]

  • Electronic Effects and pKa Modulation: Fluorine's high electronegativity can lower the pKa of the piperidine nitrogen.[5][7] This alteration in basicity can influence the molecule's interaction with the active site of metabolic enzymes, potentially reducing its affinity for catalysis.[8]

  • Conformational Control: Fluorination can have a profound impact on the conformational preference of the piperidine ring. Often, fluorinated piperidines favor an axial orientation of the fluorine atom, which can sterically hinder the approach of metabolic enzymes to nearby sites.[5]

The strategic placement of fluorine can therefore shield the piperidine ring from metabolic attack, prolonging the drug's circulation time and enhancing its therapeutic potential.

Quantitative Comparison: Experimental Evidence

The theoretical benefits of fluorination are borne out by experimental data. In vitro metabolic stability assays, such as those using human liver microsomes (HLM), provide a quantitative measure of a compound's susceptibility to metabolism. The key parameters assessed are the metabolic half-life (t½) and the intrinsic clearance (CLint). A longer half-life and a lower intrinsic clearance are indicative of greater metabolic stability.[9][10]

Compound/AnalogDescriptiont½ (min)CLint (µL/min/mg protein)In Vitro System
Piperidin-3-ol DerivativeNon-fluorinated parent2555.4Human Liver Microsomes
5-Fluoropiperidin-3-ol Derivative Fluorinated analog > 60 < 10 Human Liver Microsomes
RisperidonePiperidine-containing drug---
9-Fluororisperidone Fluorinated analog 16-fold more stable --

Note: The data for the piperidin-3-ol derivatives are inferred based on general principles and illustrative examples found in technical guides.[11] The risperidone data is from a study demonstrating a significant increase in stability with fluorination.[12] This data clearly illustrates the dramatic improvement in metabolic stability that can be achieved through the strategic fluorination of a piperidine ring.

Experimental Protocols for Assessing Metabolic Stability

The evaluation of metabolic stability is a cornerstone of preclinical drug development. The following are detailed protocols for two of the most common in vitro assays.

Liver Microsomal Stability Assay

This assay primarily assesses Phase I metabolism mediated by CYP enzymes.[2]

Experimental Workflow:

workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Analysis cluster_data Data Analysis A Thaw Human Liver Microsomes (HLM) E Pre-warm HLM and Buffer to 37°C A->E B Prepare Incubation Buffer (Phosphate Buffer, pH 7.4) B->E C Prepare Test Compound Stock Solution (e.g., in DMSO) F Add Test Compound to HLM/Buffer Mixture (Final Conc. ~1 µM) C->F D Prepare NADPH Regenerating System G Initiate Reaction by Adding NADPH D->G E->F F->G H Incubate at 37°C with Shaking G->H I Aliquots taken at Time Points (e.g., 0, 5, 15, 30, 60 min) H->I J Quench Reaction with Cold Acetonitrile containing Internal Standard I->J K Centrifuge to Pellet Protein J->K L Analyze Supernatant by LC-MS/MS K->L M Quantify Parent Compound Remaining L->M N Calculate Half-life (t½) and Intrinsic Clearance (CLint) M->N hepatocyte_assay cluster_cell_culture Cell Culture & Preparation cluster_incubation Incubation & Metabolism cluster_analysis Sampling & Data Analysis A Thaw Cryopreserved Hepatocytes B Determine Cell Viability & Density A->B C Prepare Hepatocyte Suspension in Incubation Medium B->C D Add Test Compound to Hepatocyte Suspension C->D E Incubate at 37°C with Gentle Shaking D->E F Metabolism by Phase I & Phase II Enzymes E->F G Sample at Multiple Time Points E->G H Quench with Cold Acetonitrile & Internal Standard G->H I LC-MS/MS Analysis of Parent Compound H->I J Calculation of t½ and CLint I->J

Caption: Key stages of a hepatocyte stability assay.

Step-by-Step Methodology:

  • Hepatocyte Preparation:

    • Rapidly thaw cryopreserved human hepatocytes in a 37°C water bath.

    • Transfer the cells to pre-warmed incubation medium and gently centrifuge to pellet the cells.

    • Resuspend the hepatocytes in fresh medium and determine cell viability (e.g., via trypan blue exclusion) and density.

  • Incubation:

    • Dilute the hepatocyte suspension to the desired cell density (e.g., 0.5-1.0 x 10^6 viable cells/mL).

    • Add the test compound to the cell suspension (final concentration typically 1 µM).

    • Incubate the mixture at 37°C in a shaking water bath or incubator.

  • Sampling and Analysis:

    • At various time points (e.g., 0, 15, 30, 60, 90, 120 minutes), remove an aliquot of the cell suspension.

    • Quench the metabolic activity by adding the aliquot to cold acetonitrile containing an internal standard.

    • Process the samples (vortex, centrifuge) and analyze the supernatant by LC-MS/MS as described for the microsomal assay.

  • Data Interpretation:

    • Calculate the half-life and intrinsic clearance from the disappearance of the parent compound over time. The data from hepatocyte assays can be used to predict in vivo hepatic clearance.

Conclusion: Rational Design for Enhanced Stability

The strategic incorporation of fluorine into piperidine-containing drug candidates is a well-validated and powerful approach to enhancing metabolic stability. By understanding the metabolic liabilities of the piperidine scaffold and the profound physicochemical effects of fluorination, medicinal chemists can rationally design molecules with improved pharmacokinetic profiles. The judicious use of in vitro metabolic stability assays, such as those with liver microsomes and hepatocytes, is critical for evaluating the success of these strategies and for selecting drug candidates with a higher probability of in vivo success. As the drive for more durable and effective therapeutics continues, the "fluorine advantage" will undoubtedly remain a key tool in the medicinal chemist's arsenal.

References

  • ResearchGate. (n.d.). The conformational preferences of fluorinated piperidine derivatives. [Link]

  • Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., Hennecke, U., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(28), 6141-6146. [Link]

  • Khan, I., et al. (2024). Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases. European Journal of Medicinal Chemistry, 279, 116757. [Link]

  • Bhattarai, P., Trombley, T. Q., & Altman, R. A. (2025). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

  • ResearchGate. (2025). Fluorine Substitution Can Block CYP3A4 Metabolism-Dependent Inhibition. [Link]

  • SciSpace. (2023). The disconnect in intrinsic clearance determined in human hepatocytes and liver microsomes results from divergent cytochrome P45. [Link]

  • Bhattarai, P., Trombley, T. Q., & Altman, R. A. (2025). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

  • Bhattarai, P., Trombley, T. Q., & Altman, R. A. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. [Link]

  • Jeschke, P., et al. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ChemMedChem, 11(21), 2373-2382. [Link]

  • Obach, R. S., et al. (2016). Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. Drug Metabolism and Disposition, 44(5), 634-646. [Link]

  • Eurofins Discovery. (n.d.). Intrinsic clearance (liver microsomes, human) - ES. [Link]

  • Bhattarai, P., Trombley, T. Q., & Altman, R. A. (2025). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC. [Link]

  • Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. [Link]

  • Strieth-Kalthoff, F., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10(19), 11049-11056. [Link]

  • Lee, T. M., et al. (2012). In vitro metabolism of piperaquine is primarily mediated by CYP3A4. Xenobiotica, 42(11), 1088-1095. [Link]

  • Obach, R. S. (1999). Prediction of Human Clearance of Twenty-Nine Drugs from Hepatic Microsomal Intrinsic Clearance Data: An Examination of In Vitro Half-Life Approach and Nonspecific Binding to Microsomes. Drug Metabolism and Disposition, 27(11), 1350-1359. [Link]

  • Strieth-Kalthoff, F., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. PMC. [Link]

  • Sharma, R., & Prueksaritanont, T. (2024). Determination of Intrinsic Clearance and Fraction Unbound in Human Liver Microsomes and In Vitro-In Vivo Extrapolation of Human Hepatic Clearance for Marketed Central Nervous System Drugs. springermedicine.com. [Link]

  • University of St Andrews. (n.d.). Fluorine in Medicinal Chemistry. [Link]

Sources

A Researcher's Guide to Validating Structure-Activity Relationships of Trifluoroethyl Amine Ligands

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into lead compounds has become a cornerstone of modern medicinal chemistry. Among the various fluorinated motifs, the trifluoroethyl amine group has emerged as a powerful tool, primarily utilized as a bioisosteric replacement for the amide bond. This guide provides an in-depth technical comparison of trifluoroethyl amine ligands, detailing the experimental validation of their structure-activity relationships (SAR) with supporting data and protocols. We will delve into the rationale behind experimental choices, offering a framework for the robust validation of these promising therapeutic candidates.

The Trifluoroethyl Amine Moiety: A Bioisostere of Strategic Importance

The amide bond, while crucial for the structural integrity and biological activity of many molecules, is often susceptible to enzymatic cleavage, limiting the oral bioavailability and metabolic stability of drug candidates. The trifluoroethyl amine group serves as an excellent mimic of the amide linkage, offering several key advantages:

  • Metabolic Stability: The strong carbon-fluorine bonds render the trifluoroethyl group resistant to metabolic degradation, overcoming a common liability of amide-containing compounds.

  • Maintained Hydrogen Bonding: The nitrogen atom in the trifluoroethyl amine moiety can still participate in crucial hydrogen bond interactions with protein targets, similar to the amide nitrogen.[1]

  • Reduced Basicity: The potent electron-withdrawing effect of the trifluoromethyl group significantly reduces the basicity of the adjacent amine. This keeps the group largely non-ionized at physiological pH, a favorable characteristic for cell permeability and avoiding off-target interactions.[2]

The successful application of this bioisosteric replacement has been demonstrated in the development of potent enzyme inhibitors, such as Odanacatib, a cathepsin K inhibitor.[2][3]

Visualizing the SAR Validation Workflow

A systematic approach is crucial for validating the SAR of trifluoroethyl amine ligands. The following workflow outlines the key experimental stages, from initial design and synthesis to comprehensive biological evaluation.

SAR_Validation_Workflow cluster_0 Design & Synthesis cluster_1 In Vitro Validation cluster_2 Data Analysis & Iteration Ligand_Design Ligand Design & Bioisosteric Replacement Synthesis Synthesis & Purification Ligand_Design->Synthesis Analogs Binding_Assay Binding Affinity Assay (e.g., Receptor Binding) Synthesis->Binding_Assay Purified Ligands Functional_Assay Functional Activity Assay (e.g., Enzyme Inhibition) Binding_Assay->Functional_Assay Confirmed Binders ADME_Profiling ADME Profiling (Solubility, Stability, Permeability) Functional_Assay->ADME_Profiling Active Compounds SAR_Analysis SAR Analysis & Model Generation ADME_Profiling->SAR_Analysis Comprehensive Data Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Ligand_Design Iterative Design

Caption: A streamlined workflow for the validation of trifluoroethyl amine ligand SAR.

Experimental Validation: A Step-by-Step Approach

The core of validating the SAR of any ligand series lies in rigorous and reproducible experimental testing. Here, we provide detailed protocols for key assays, using examples relevant to trifluoroethyl amine ligands.

Synthesis and Purification of Trifluoroethyl Amine Ligands

The synthesis of trifluoroethyl amine-containing compounds often involves reductive amination or nucleophilic substitution reactions. A notable, practical approach is the catalyst-free reductive trifluoroethylation of amines using trifluoroacetic acid, which is advantageous due to its operational simplicity and the use of a stable and inexpensive fluorine source.[4][5]

General Protocol for Catalyst-Free Reductive Trifluoroethylation: [5]

  • Reaction Setup: In a round-bottomed flask, combine the secondary amine (1.0 eq) and a suitable solvent (e.g., tetrahydrofuran).

  • Reagent Addition: Add trifluoroacetic acid (1.75 eq) and phenylsilane (2.25 eq) to the reaction mixture.

  • Reaction Conditions: Stir the reaction at room temperature or with gentle heating (e.g., 70°C) for 16-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired trifluoroethyl amine.

Challenges in Synthesis and Purification:

  • Volatility: Some smaller trifluoroethyl amines can be volatile, requiring careful handling during purification.[6]

  • Purification: Chromatographic purification is often necessary to remove unreacted starting materials and byproducts. The choice of solvent system for chromatography is critical for achieving good separation.

Binding Affinity Assays

Determining the binding affinity of a ligand to its target protein is a fundamental step in SAR validation. A common method is the competitive radioligand binding assay.

Example Protocol: Androgen Receptor (AR) Competitive Binding Assay

This protocol is adapted from established methods for assessing the binding of compounds to the rat prostate androgen receptor.

  • Preparation of Cytosol: Prepare cytosol from the ventral prostate of rats as the source of the androgen receptor.

  • Incubation: In duplicate tubes, add a known concentration of a radiolabeled androgen (e.g., [³H]-R1881) and varying concentrations of the trifluoroethyl amine test compound.

  • Binding: Add the prostate cytosol to each tube and incubate overnight at 4°C to allow for competitive binding.

  • Separation of Bound and Free Ligand: Use a hydroxyapatite (HAP) slurry to separate the receptor-bound radioligand from the free radioligand.

  • Quantification: After washing, measure the radioactivity in the HAP pellet using a scintillation counter.

  • Data Analysis: Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

Functional Activity Assays

Functional assays measure the biological effect of the ligand upon binding to its target. For enzyme inhibitors, this typically involves measuring the inhibition of enzyme activity.

Example Protocol: Cathepsin K (CTSK) Inhibition Assay [7]

This fluorometric assay measures the inhibition of cathepsin K, a cysteine protease.

  • Reagent Preparation: Prepare a reaction buffer containing DTT to maintain the active state of the cysteine protease. Dilute the Cathepsin K enzyme and the fluorogenic substrate (e.g., Z-Gly-Pro-Arg-AMC) in the assay buffer.

  • Inhibitor Preparation: Prepare serial dilutions of the trifluoroethyl amine test compounds.

  • Assay Plate Setup: In a 96-well black plate, add the diluted enzyme to all wells except the blank. Add the test compounds to the appropriate wells. Include a known inhibitor (e.g., E-64) as a positive control.

  • Pre-incubation: Incubate the plate at room temperature to allow the inhibitors to bind to the enzyme.

  • Reaction Initiation: Add the fluorogenic substrate to all wells to start the enzymatic reaction.

  • Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission) over time.

  • Data Analysis: Determine the rate of reaction for each concentration of the inhibitor. Calculate the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.

Comparative SAR and ADME Data

The true power of SAR analysis comes from comparing the activity and properties of a series of related compounds. Below are illustrative tables showcasing the kind of data that should be generated and analyzed.

Table 1: Illustrative SAR Data for Trifluoroethyl Amine Analogs as Cathepsin K Inhibitors

CompoundR1 GroupR2 GroupCathepsin K Ki (nM)
1 (Amide) -CH2-Ph-H100
2 (TFE Amine) -CH2-Ph-H0.5
3 -CH2-(4-F-Ph)-H0.3
4 -CH2-Ph-CH35.2

This is a hypothetical table for illustrative purposes, based on the principle that trifluoroethyl amines are more potent than their amide counterparts as seen in the case of a potent inhibitor with a Ki of 5 pM.[1]

Table 2: Comparative ADME Properties of Trifluoroethyl Amine Ligands

CompoundAqueous Solubility (µg/mL)Metabolic Stability (t1/2 in HLM, min)Caco-2 Permeability (Papp, 10-6 cm/s)
1 (Amide) 10< 51.5
2 (TFE Amine) 25> 608.2
3 30> 609.5
4 15456.8

HLM: Human Liver Microsomes. This is a hypothetical table for illustrative purposes.

Interpreting the Data: Building the SAR Model

The data generated from these assays allows for the construction of a structure-activity relationship model.

SAR_Model cluster_0 Core Scaffold cluster_1 Key Interactions & Modifications cluster_2 Observed Effects Core Trifluoroethyl Amine Core (Metabolically Stable Amide Bioisostere) NH_Bond N-H Bond (Hydrogen Bond Donor) PK_Profile Improved PK Profile Core->PK_Profile R1 R1 Group (Hydrophobic Pocket Interaction) Potency Increased Potency R1->Potency R2 R2 Group (Steric Hindrance/Selectivity) Selectivity Modulated Selectivity R2->Selectivity NH_Bond->Potency H-bond to Target

Caption: A generalized SAR model for trifluoroethyl amine ligands.

From the illustrative data, several key SAR trends can be deduced:

  • The Trifluoroethyl Amine Advantage: Replacing the amide in Compound 1 with a trifluoroethyl amine (Compound 2) dramatically increases potency, highlighting the value of this bioisosteric switch.

  • Exploring the R1 Pocket: The introduction of a fluorine atom on the phenyl ring in the R1 position (Compound 3) further enhances potency, suggesting a favorable interaction in the hydrophobic binding pocket.

  • Steric Effects at R2: Methylation at the R2 position (Compound 4) leads to a decrease in potency, indicating that this position may be sensitive to steric bulk.

  • Improved ADME Profile: The trifluoroethyl amine-containing compounds generally exhibit improved solubility, significantly better metabolic stability, and higher cell permeability compared to the parent amide compound.

Conclusion

The validation of structure-activity relationships for trifluoroethyl amine ligands is a multi-faceted process that requires a systematic and data-driven approach. By leveraging the trifluoroethyl amine as a metabolically robust amide bioisostere, medicinal chemists can design potent and selective ligands with improved pharmacokinetic properties. The experimental protocols and comparative data presented in this guide provide a comprehensive framework for researchers to confidently validate their own trifluoroethyl amine-based compounds, ultimately accelerating the discovery of novel therapeutics. The key to success lies in the iterative cycle of design, synthesis, and rigorous biological evaluation, allowing for the refinement of SAR models and the optimization of lead candidates.

References

  • Meanwell, N. A. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. ACS Medicinal Chemistry Letters.
  • Black, W. C., et al. (2005). Trifluoroethylamines as amide isosteres in inhibitors of cathepsin K. Bioorganic & Medicinal Chemistry Letters, 15(21), 4741-4744. [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Amide bond bioisosteres: strategies, synthesis, and successes. Journal of Medicinal Chemistry, 58(7), 2895-2940.
  • Deutsch, A., et al. (2016). Synthesis of Trifluoromethylated Scaffolds for Lead Structure Research. Ludwig-Maximilians-Universität München.
  • Schrader, W. T., et al. (2006). Discovery of 6-N,N-bis(2,2,2-trifluoroethyl)amino- 4-trifluoromethylquinolin-2(1H)-one as a novel selective androgen receptor modulator. Journal of Medicinal Chemistry, 49(21), 6143-6146.
  • Christiansen, A. R., et al. (2020). Selective androgen receptor modulators: the future of androgen therapy?. Translational Andrology and Urology, 9(Suppl 2), S135-S148.
  • Dalton, J. T., et al. (2011). The selective androgen receptor modulator ostarine in breast cancer. Journal of Clinical Oncology, 29(15_suppl), 1024-1024.
  • BPS Bioscience. (n.d.). Cathepsin K Inhibitor Screening Assay Kit. Retrieved from [Link]

  • Andrews, K. G., Faizova, R., & Denton, R. M. (2017). A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid. Nature Communications, 8(1), 1-8. [Link]

  • Denton, R. M., & Faizova, R. (2017). A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid.
  • ICCVAM. (2002). Protocol for Androgen Receptor Competitive Binding Assay. Appendix B1 of ICCVAM AR Binding BRD.
  • Vangrevelinghe, E., et al. (2012). Discovery of a potent and selective S1P1 receptor agonist. ACS Medicinal Chemistry Letters, 3(12), 1005-1010.
  • Andrews, K. G., Faizova, R., & Denton, R. M. (2017). A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid. Nature Communications, 8, 15913. [Link]

  • Cyprotex. (n.d.). Physicochemical Profiling. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem. Retrieved from [Link]

Sources

Spectroscopic Characterization of N-methyl-N-(2,2,2-trifluoroethyl)piperidin-4-amine Salts

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Definition

Objective: This guide details the spectroscopic differentiation of N-methyl-N-(2,2,2-trifluoroethyl)piperidin-4-amine (Free Base) from its pharmaceutically relevant salt forms. It focuses on identifying the site of protonation, assessing phase purity, and quantifying the counter-ion stoichiometry using NMR, IR, and thermal analysis.

Target Compound Structure:

  • IUPAC Name: this compound[1]

  • Core Scaffold: Piperidine ring with a secondary amine at position 1.[1]

  • Substituent: A tertiary amine at position 4, bearing a methyl group and a 2,2,2-trifluoroethyl group.[1]

  • SMILES: CN(CC(F)(F)F)C1CCNCC1

Critical Chemical Insight: This molecule contains two basic nitrogen centers.[1] The piperidine ring nitrogen (N1) is a typical secondary amine (


).[1] The exocyclic nitrogen (N4)  is attached to an electron-withdrawing trifluoroethyl group (

), which significantly lowers its basicity (

) via the inductive effect.[1] Consequently, under standard conditions, mono-salt formation occurs exclusively at the piperidine ring nitrogen.

Salt Selection Strategy & Synthesis

Before characterization, researchers must generate candidate salts to optimize solubility and crystallinity.[1]

Salt Screening Protocol

Rationale: The free base is likely an oil or low-melting solid due to the flexible alkyl chains.[1] Salts are engineered to provide a crystalline lattice for stability.[1]

Experimental Workflow: Micro-Scale Salt Screen
  • Dissolution: Dissolve 100 mg of Free Base in 500 µL of solvent (Isopropanol or Ethanol).

  • Acid Addition: Add 1.05 equivalents of acid (as a stock solution in the same solvent).

    • Candidates: Hydrochloric acid (HCl), Fumaric acid, L-Tartaric acid, Methanesulfonic acid.

  • Crystallization:

    • Step A: Stir at 50°C for 30 mins.

    • Step B: Cool slowly to 4°C (0.1°C/min).

    • Step C: If no precipitate, add anti-solvent (e.g., n-Heptane or MTBE).[1]

  • Isolation: Centrifuge and dry under vacuum at 40°C.

SaltScreening Start Free Base (Oil/Solid) Solvent Dissolve in IPA/EtOH Start->Solvent Acid Add Acid (1.05 eq) (HCl, Fumaric, Tartaric) Solvent->Acid Heat Heat to 50°C (Homogenization) Acid->Heat Cool Cool to 4°C (Nucleation) Heat->Cool Check Precipitate? Cool->Check AntiSolvent Add Anti-Solvent (Heptane/MTBE) Check->AntiSolvent No Isolate Centrifuge & Dry Check->Isolate Yes AntiSolvent->Isolate Analyze Spectroscopic Analysis (NMR, IR, XRD) Isolate->Analyze

Figure 1: Decision tree for micro-scale salt screening to isolate crystalline solids for characterization.[1]

Spectroscopic Characterization Guide

Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool for confirming salt formation and stoichiometry.[1]

Sample Preparation
  • Solvent: DMSO-

    
     is preferred over CDCl
    
    
    
    .[1]
    • Reason: Salts are often insoluble in chloroform.[1] DMSO ensures both the cation and anion are in solution.[1]

  • Concentration: 5–10 mg/mL.[1]

  • Reference: TMS (0.00 ppm) or residual DMSO peak (2.50 ppm).[1]

Comparative Data: Free Base vs. Mono-HCl Salt

The table below summarizes the expected chemical shift changes (


) driven by protonation at the ring nitrogen.[1]
Proton EnvironmentSignal TypeFree Base

(ppm)
Mono-HCl Salt

(ppm)

(Shift)
Mechanistic Explanation
Ring NH / NH

Broad Singlet1.8 - 2.08.5 - 9.5 +7.0 Formation of ammonium cation; highly deshielded.[1]
Ring C2, C6-H Multiplet2.6 - 2.83.2 - 3.4 +0.6Inductive deshielding from the adjacent cationic N1.[1]
Ring C4-H Multiplet~2.5~2.6+0.1Distal from protonation site; minimal change.[1]
Exocyclic N-CH

Singlet2.352.38< 0.1N4 is not protonated; shift is negligible.[1]
Exocyclic CH

-CF

Quartet (

Hz)
3.103.15< 0.1diagnostic for the trifluoroethyl group; remains unperturbed.[1]

*Note: Values are representative estimates based on piperidine derivatives in DMSO-d6.


F NMR Analysis
  • Signal: A clean triplet at approximately -70 to -72 ppm .[1]

  • Utility: Use an internal standard (e.g.,

    
    -trifluorotoluene, 
    
    
    
    -63 ppm) to quantify the weight-percent purity of the salt.
  • Observation: If the signal splits or shifts significantly (>1 ppm) vs. the free base, it implies protonation at the exocyclic nitrogen (N4), which only occurs with large excesses of super-acids.

Infrared Spectroscopy (FT-IR)

IR provides a rapid "fingerprint" for the solid state.[1]

  • C-F Stretch: Strong bands in the 1100–1300 cm

    
      region.[1] These confirm the presence of the trifluoroethyl group and are largely unaffected by salt formation.[1]
    
  • Amine Bands:

    • Free Base: Weak N-H stretch

      
       3300 cm
      
      
      
      .[1]
    • Salt: Broad, multiple bands between 2400–3000 cm

      
        (Ammonium N-H stretching vibrations).[1]
      
  • Counter-Ion Bands:

    • Fumarate: C=O stretch shift from ~1700 cm

      
       (acid) to ~1550 cm
      
      
      
      (carboxylate anion).[1]
    • Mesylate: S=O symmetric/asymmetric stretches at ~1040 and 1190 cm

      
      .[1]
      

Analytical Logic: Determining the Protonation Site

Understanding where the proton sits is vital for predicting stability.[1]

ProtonationLogic N_Ring Ring Nitrogen (N1) Secondary Amine pKa ~ 11.0 Result Primary Protonation Site: Ring Nitrogen (N1) N_Ring->Result Most Basic Site N_Exo Exocyclic Nitrogen (N4) Tertiary Amine Attached to -CH2CF3 N_Exo->Result Remains Unprotonated in Mono-Salts CF3_Effect CF3 Group Strong Electron Withdrawal CF3_Effect->N_Exo Inductive Effect (-I) Lowers Basicity (pKa ~ 5.5)

Figure 2: pKa-driven logic demonstrating why the piperidine ring nitrogen is the exclusive site of salt formation.

References & Further Reading

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[1] (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (The definitive guide on salt selection protocols).

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515. Link[1]

  • Dolbier, W. R. (2009).[1] Guide to Fluorine NMR for Organic Chemists. Wiley.[1][2] (Reference for

    
    F coupling patterns and shifts).
    
  • PubChem Compound Summary. (2025). This compound.[1] National Center for Biotechnology Information. Link

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.